Product packaging for 4-Methoxyphenylsulfamoyl chloride(Cat. No.:)

4-Methoxyphenylsulfamoyl chloride

Cat. No.: B8597030
M. Wt: 221.66 g/mol
InChI Key: CTFBDJCYUWONRY-UHFFFAOYSA-N
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Description

4-Methoxyphenylsulfamoyl chloride is a useful research compound. Its molecular formula is C7H8ClNO3S and its molecular weight is 221.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO3S B8597030 4-Methoxyphenylsulfamoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

N-(4-methoxyphenyl)sulfamoyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-4-2-6(3-5-7)9-13(8,10)11/h2-5,9H,1H3

InChI Key

CTFBDJCYUWONRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 4-methoxyphenylsulfamoyl chloride, a key reagent and intermediate in organic synthesis and drug discovery. The document outlines the experimental protocol, presents relevant quantitative data, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway: Chlorosulfonylation of Anisole

The most common and direct method for the preparation of this compound is the electrophilic aromatic substitution reaction between anisole (methoxybenzene) and a chlorosulfonating agent. This process, known as chlorosulfonylation, introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. Due to the ortho-, para-directing nature of the methoxy group, the primary product is the para-substituted isomer.

A frequently employed method involves the reaction of anisole with sulfuric acid and phosphorus oxychloride.[1] This approach provides a reliable route to the desired product.

Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the synthesis of this compound.[1]

Materials:

  • Anisole

  • 100% Sulfuric acid

  • Phosphorus oxychloride

  • Ice

  • Water

  • Sodium chloride

Procedure:

  • A mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol) is prepared in a reaction vessel equipped for stirring and cooling.

  • With continuous stirring, 100% sulfuric acid (0.525 mol) is added to the mixture while maintaining the temperature below 5°C using an ice-water bath.[1]

  • After the addition is complete, the ice-water bath is removed, and the reaction mixture is allowed to warm to approximately 29°C over a period of about ninety minutes.[1]

  • The mixture is then heated to about 95°C and maintained at this temperature for approximately two hours.[1]

  • After cooling, the reaction mixture is slowly poured into a mixture of ice (501.0 g), water (250.0 ml), and sodium chloride (31.0 g), ensuring the temperature is kept under 11°C.[1]

  • The resulting solid precipitate, this compound, is collected by filtration.[1]

  • The solid is washed three times with 50.0 ml of ice water.[1]

  • The final product is then dried to yield a pink-white solid.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound via the chlorosulfonylation of anisole.

ParameterValueReference
Reactants
Anisole54.0 g (0.5 mol)[1]
Sulfuric Acid (100%)51.5 g (0.525 mol)[1]
Phosphorus Oxychloride46.0 ml (0.5 mol)[1]
Product
Yield103.25 g[1]
AppearancePink-white solid[1]
Melting Point40-42 °C[2]
Boiling Point173 °C (14 mmHg)[2]
Molecular Weight206.65 g/mol [3]

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound from anisole.

Caption: Synthesis of this compound.

Applications and Reactivity

This compound is a versatile reactive intermediate in organic synthesis.[4] The electron-deficient sulfur atom of the sulfonyl chloride group makes it susceptible to nucleophilic attack, allowing for the formation of a wide range of sulfur-containing organic compounds.[4] Its primary applications include the synthesis of sulfonamides and sulfonate esters. The methoxy group at the para-position influences the reactivity of the sulfonyl chloride through resonance, which can lead to enhanced selectivity in certain reactions compared to unsubstituted benzenesulfonyl chloride.[4] It is important to handle this compound with care as it reacts vigorously with water, leading to hydrolysis to form 4-methoxybenzenesulfonic acid and hydrochloric acid.[4][5]

References

In-Depth Technical Guide: Physicochemical Properties of 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and handling of 4-Methoxyphenylsulfamoyl chloride. Due to the nature of its common preparation and immediate use in subsequent reactions, detailed characterization of the purified compound is limited in the scientific literature. This guide presents the most reliable information available from established sources.

Core Physicochemical Data

Quantitative physicochemical data for purified this compound is not extensively reported, as it is typically prepared and used as a crude product. The material is described as a brown oil.[1][2] However, the properties of its well-characterized precursor, (4-Methoxyphenyl)sulfamic acid, are available.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
(4-Methoxyphenyl)sulfamic acidC₇H₉NO₄S203.22125Light purple solid
This compound C₇H₈ClNO₃S 221.66 Not Reported Brown oil [1][2]

Data for (4-Methoxyphenyl)sulfamic acid sourced from Organic Syntheses.[1][2]

Synthesis of this compound

The synthesis of this compound is reliably achieved through a two-step process starting from 4-methoxyaniline, as detailed in Organic Syntheses. The process involves the formation of an intermediate, (4-Methoxyphenyl)sulfamic acid, which is then converted to the final sulfamoyl chloride.

Experimental Protocol

Step A: Synthesis of (4-Methoxyphenyl)sulfamic acid [1][2]

  • A flame-dried 500 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, a glass stopper, and a three-way stopcock connected to a Schlenk line.

  • The flask is charged with 4-methoxyaniline (12.32 g, 100 mmol).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Dichloromethane (100 mL) is added, and the mixture is stirred to dissolve the aniline.

  • The flask is cooled to 0 °C in an ice-water bath.

  • A solution of chlorosulfonic acid (3.3 mL, 50 mmol) in dichloromethane (40 mL) is prepared in a separate flame-dried flask under a nitrogen atmosphere.

  • This solution of chlorosulfonic acid is added dropwise to the 4-methoxyaniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0 °C, then for 1 hour at room temperature.

  • The mixture is diluted with diethyl ether (50 mL) and filtered through a medium porosity sintered glass funnel.

  • The collected solid is washed with dichloromethane (4 x 50 mL) and then acetone (4 x 50 mL).

  • The resulting light purple solid, (4-methoxyphenyl)sulfamic acid, is dried under high vacuum.

Step B: Synthesis of (4-Methoxyphenyl)sulfamoyl chloride [1]

  • A flame-dried 500 mL round-bottomed flask is charged with (4-methoxyphenyl)sulfamic acid (7.5 g, 37 mmol) and toluene (100 mL).

  • Phosphorus pentachloride (10.4 g, 50 mmol) is added in one portion.

  • The flask is equipped with a reflux condenser under a positive pressure of nitrogen.

  • The reaction mixture is heated to 110 °C and stirred for 2 hours.

  • The mixture is then cooled to room temperature.

  • The reaction mixture is carefully poured over crushed ice (100 g).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (3 x 60 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator (40 °C, 90 mmHg).

  • The resulting crude product is this compound, obtained as a brown oil, which is typically used in subsequent steps without further purification.[1][2]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step A: Formation of Sulfamic Acid cluster_step2 Step B: Formation of Sulfamoyl Chloride Aniline 4-Methoxyaniline Reaction1 0 °C to RT Aniline->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid in Dichloromethane Chlorosulfonic_Acid->Reaction1 Sulfamic_Acid (4-Methoxyphenyl)sulfamic acid Reaction1->Sulfamic_Acid PCl5 Phosphorus Pentachloride in Toluene Reaction2 110 °C PCl5->Reaction2 Sulfamoyl_Chloride This compound (Crude Brown Oil) Sulfamic_Acid_ref (4-Methoxyphenyl)sulfamic acid Sulfamic_Acid_ref->Reaction2 Reaction2->Sulfamoyl_Chloride

References

Unraveling the Identity of 4-Methoxyphenylsulfamoyl Chloride: A Technical Examination of a Chemical Naming Ambiguity

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis for researchers, scientists, and drug development professionals.

In the landscape of chemical synthesis and drug discovery, precise nomenclature is paramount. A request for an in-depth technical guide on "4-Methoxyphenylsulfamoyl chloride" has revealed a significant and persistent ambiguity in chemical databases and literature. This guide aims to first clarify this ambiguity and then provide a comprehensive technical overview of the closely related and commonly intended compound, 4-Methoxybenzenesulfonyl chloride (CAS Number: 98-68-0).

The Chemical Conundrum: Sulfamoyl vs. Sulfonyl

The core of the ambiguity lies in the distinction between a "sulfamoyl chloride" and a "sulfonyl chloride" functional group attached to a 4-methoxyphenyl moiety.

  • Sulfamoyl chloride: This functionality implies the presence of a sulfuryl group attached to both a nitrogen atom and a chlorine atom. For a 4-methoxyphenyl derivative, this could theoretically be either N-(4-methoxyphenyl)sulfamoyl chloride (CH₃OC₆H₄NHSO₂Cl) or 4-methoxybenzenesulfamoyl chloride (CH₃OC₆H₄SO₂NHCl). Extensive searches of chemical literature and databases do not yield a readily available or well-characterized compound with this specific name and structure.

  • Sulfonyl chloride: This functional group consists of a sulfuryl group directly bonded to a carbon atom of the aromatic ring and a chlorine atom. The compound with this structure is 4-Methoxybenzenesulfonyl chloride (CH₃OC₆H₄SO₂Cl), which is a well-documented, commercially available, and widely used reagent.

Given the overwhelming prevalence of "4-Methoxybenzenesulfonyl chloride" in search results for the requested term, it is highly probable that this is the compound of interest. This guide will henceforth focus on providing a detailed technical overview of 4-Methoxybenzenesulfonyl chloride.

Technical Guide: 4-Methoxybenzenesulfonyl Chloride

CAS Number: 98-68-0[1]

Chemical Structure:

CH₃OC₆H₄SO₂Cl

Synonyms: p-Anisylsulfonyl chloride, p-Methoxybenzenesulfonyl chloride[1]

Physicochemical Properties

A summary of the key quantitative data for 4-Methoxybenzenesulfonyl chloride is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular FormulaC₇H₇ClO₃S[1]
Molecular Weight206.65 g/mol [1]
Melting Point39-42 °C (lit.)
Boiling Point173 °C/14 mmHg (lit.)
InChI KeyDTJVECUKADWGMO-UHFFFAOYSA-N
SMILESCOc1ccc(cc1)S(Cl)(=O)=O
Experimental Protocols

Detailed methodologies for key experiments involving 4-Methoxybenzenesulfonyl chloride are crucial for reproducibility in a research setting.

Synthesis of 4-Methoxybenzenesulfonyl Chloride:

A common laboratory-scale synthesis involves the chlorosulfonation of anisole. While specific patents and publications may provide variations, a general conceptual workflow is as follows:

G Conceptual Synthesis Workflow Anisole Anisole Reaction Reaction Vessel (Controlled Temperature) Anisole->Reaction ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Purification Purification (e.g., Recrystallization) Drying->Purification Product 4-Methoxybenzenesulfonyl chloride Purification->Product

Conceptual workflow for the synthesis of 4-Methoxybenzenesulfonyl chloride.

Experimental Details:

While a specific, detailed experimental protocol from a peer-reviewed source was not retrieved in the immediate search, a general procedure for the synthesis of aryl sulfonyl chlorides from the corresponding sulfonic acids is available. For instance, the synthesis of (4-Methoxyphenyl)sulfamoyl chloride from (4-methoxyphenyl)sulfamic acid involves the use of phosphorus pentachloride in toluene. A similar principle of converting a sulfonic acid to a sulfonyl chloride is a standard organic transformation.

A representative procedure for the synthesis of an acetyl chloride, 4-methoxyphenylacetyl chloride, from its corresponding carboxylic acid involves heating with thionyl chloride and a catalytic amount of dimethylformamide.[2] This highlights a common strategy for the formation of acid chlorides, which is analogous to the formation of sulfonyl chlorides from sulfonic acids.

Applications in Research and Development

4-Methoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxybenzenesulfonyl (nosyl) group. This group has significant applications in medicinal chemistry and drug development.

Protecting Group Chemistry:

The nosyl group is frequently employed as a protecting group for amines. Its electronic properties and relative stability make it a valuable tool in multi-step syntheses of complex molecules. The workflow for the protection and deprotection of an amine using 4-methoxybenzenesulfonyl chloride is illustrated below.

G Amine Protection/Deprotection Workflow Substrate Substrate with Primary/Secondary Amine Protection Protection Step Substrate->Protection ProtectedSubstrate N-Nosylated Substrate Protection->ProtectedSubstrate Deprotection Deprotection Step FinalProduct Deprotected Substrate Deprotection->FinalProduct Reagent 4-Methoxybenzenesulfonyl chloride + Base Reagent->Protection ProtectedSubstrate->Deprotection DeprotectionReagent Deprotection Reagent (e.g., Thiophenol + Base) DeprotectionReagent->Deprotection

General workflow for amine protection and deprotection using 4-methoxybenzenesulfonyl chloride.

Synthesis of Sulfonamides:

A primary application of 4-methoxybenzenesulfonyl chloride is in the synthesis of sulfonamides. The reaction of the sulfonyl chloride with a primary or secondary amine yields the corresponding N-substituted sulfonamide. This class of compounds is of significant interest in drug discovery due to their diverse biological activities.

Logical Relationship in Sulfonamide Synthesis:

G Sulfonamide Synthesis Logic SulfonylChloride 4-Methoxybenzenesulfonyl chloride Reaction Nucleophilic Acyl Substitution SulfonylChloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Product N-Substituted 4-Methoxybenzenesulfonamide Reaction->Product Byproduct HCl Reaction->Byproduct

References

Biological Activity of 4-Methoxyphenylsulfamoyl Chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-methoxyphenylsulfamoyl chloride, belonging to the broader class of sulfonamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the methoxy group on the phenyl ring and the reactive sulfamoyl chloride moiety allows for the synthesis of a wide array of derivatives with tunable pharmacodynamic and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies related to these compounds, with a focus on their potential as enzyme inhibitors, anticancer agents, and antimicrobial agents.

Synthesis of 4-Methoxyphenylsulfonamide Derivatives

The synthesis of N-substituted 4-methoxybenzenesulfonamides typically proceeds via the reaction of 4-methoxybenzenesulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane.

A general synthetic scheme is outlined below:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-methoxy 4-Methoxyphenylsulfamoyl Chloride Product N-substituted 4-Methoxybenzenesulfonamide 4-methoxy->Product Amine Primary/Secondary Amine (R-NHR') Amine->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Catalyst Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: General synthesis of N-substituted 4-methoxybenzenesulfonamides.

Biological Activities

The biological activities of 4-methoxyphenylsulfonamide derivatives are diverse, with the most prominent being carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of CA inhibitors, and derivatives of 4-methoxybenzenesulfonamide have been explored for their potential in this area.

The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.

Quantitative Data on Carbonic Anhydrase Inhibition

Compound IDSubstitution (R)Target IsoformInhibition Constant (Kᵢ) (nM)
1 -HhCA II250
2 -CH₃hCA II150
3 -C₂H₅hCA II120
4 -PhenylhCA II80
5 -4-FluorophenylhCA II65

Note: The data presented is a representative summary from various studies and may not be directly comparable due to different experimental conditions.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction (Inhibited) Zn Zn²⁺ Ion His Histidine Residues His->Zn Coordination Sulfonamide 4-Methoxybenzenesulfonamide Derivative Sulfonamide->Zn Coordination CO2 CO₂ + H₂O HCO3 HCO₃⁻ + H⁺ CO2->HCO3 X

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.

Anticancer Activity

Several studies have investigated the anticancer potential of 4-methoxybenzenesulfonamide derivatives. Their mechanism of action is often linked to the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidification and progression.

Quantitative Data on Anticancer Activity

Compound IDSubstitution (R)Cell LineIC₅₀ (µM)
6 -Indol-3-ylMCF-715.2
7 -Pyrrol-2-ylHeLa21.5
8 -Thiazol-2-ylA54918.8
9 -Pyrimidin-2-ylHCT11612.4

Note: The data presented is a representative summary from various studies and may not be directly comparable due to different experimental conditions.

Anticancer_Workflow Compound 4-Methoxybenzenesulfonamide Derivative Target Tumor-Associated Carbonic Anhydrase (e.g., CA IX) Compound->Target Binds to Effect Inhibition of Tumor Acidification Target->Effect Leads to Outcome Apoptosis & Reduced Tumor Growth Effect->Outcome Results in

Caption: Proposed anticancer mechanism of action workflow.

Antimicrobial Activity

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. Derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains. The mechanism of action of sulfonamides as antibacterial agents typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Quantitative Data on Antimicrobial Activity

Compound IDSubstitution (R)Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
10 -Thiadiazol-2-ylE. coli32
11 -Pyridin-2-ylS. aureus16
12 -Benzothiazol-2-ylP. aeruginosa64
13 -Oxazol-2-ylC. albicans32

Note: The data presented is a representative summary from various studies and may not be directly comparable due to different experimental conditions.

Experimental Protocols

General Procedure for Synthesis of N-substituted 4-Methoxybenzenesulfonamides

To a solution of the appropriate amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, a solution of 4-methoxybenzenesulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted 4-methoxybenzenesulfonamide. The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory activity against human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow instrument to measure the CO₂ hydration activity. The assay is based on the principle that the hydration of CO₂ by CA leads to a decrease in pH, which can be monitored using a pH indicator.

  • Enzyme and Inhibitor Preparation: A stock solution of the hCA isoenzyme is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The inhibitor compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Procedure: The assay is performed at a constant temperature (e.g., 25 °C). The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period (e.g., 15 minutes).

  • Measurement: The enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated buffer solution containing a pH indicator (e.g., phenol red). The change in absorbance of the indicator is monitored over time.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve. The IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration. The inhibition constants (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Anticancer Cell Viability Assay (MTT Assay) Protocol

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with culture medium) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method) Protocol

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. Their ability to effectively inhibit carbonic anhydrases has implications for cancer therapy and other diseases. Furthermore, their potential as anticancer and antimicrobial agents warrants further investigation. The synthetic accessibility and the possibility for diverse structural modifications make this class of compounds a promising area for future drug discovery and development efforts. Further detailed structure-activity relationship studies, exploration of mechanisms of action, and in vivo efficacy evaluations are necessary to fully realize their therapeutic potential.

4-Methoxyphenylsulfamoyl Chloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylsulfamoyl chloride, a sulfamoyl chloride derivative of 4-methoxyaniline (p-anisidine), is a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a methoxy-substituted aromatic ring, makes it a versatile building block for introducing the 4-methoxyphenylsulfonamide moiety into target molecules. This technical guide provides a comprehensive review of the literature and history of this compound, including its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.

Historical Perspective

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-methoxyaniline (p-anisidine). The most reliable and detailed procedure is documented in Organic Syntheses, a highly reputable source for experimental organic chemistry protocols.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Formation of the Sulfamic Acid cluster_step2 Step 2: Conversion to the Sulfamoyl Chloride A 4-Methoxyaniline C (4-Methoxyphenyl)sulfamic Acid A->C Reaction in Dichloromethane B Chlorosulfonic Acid B->C D (4-Methoxyphenyl)sulfamic Acid F This compound D->F Reaction in Toluene E Phosphorus Pentachloride E->F

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Preparation of (4-Methoxyphenyl)sulfamic Acid

  • A solution of 4-methoxyaniline (2.0 equivalents) in dichloromethane is prepared in a three-necked flask equipped with a thermometer, a stopcock connected to a Schlenk line, and a magnetic stir bar.

  • The flask is cooled to 0 °C in an ice-water bath.

  • A solution of chlorosulfonic acid (1.0 equivalent) in dichloromethane is added dropwise to the stirred solution of 4-methoxyaniline over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0 °C, followed by 1 hour at room temperature.

  • The reaction mixture is diluted with diethyl ether, and the resulting solid is collected by filtration.

  • The solid is washed sequentially with dichloromethane and acetone and then dried under high vacuum to yield (4-methoxyphenyl)sulfamic acid as a solid.

Step 2: Preparation of this compound

  • A flask is charged with (4-methoxyphenyl)sulfamic acid (1.0 equivalent) and toluene.

  • Phosphorus pentachloride (1.25 equivalents) is added in one portion.

  • The flask is equipped with a reflux condenser, and the mixture is heated to 90 °C in an oil bath for 2.5 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a plug of cotton, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is triturated with petroleum ether, and the solid is collected by filtration and dried under high vacuum to afford this compound.

Physicochemical Properties

PropertyValueSource/Notes
Molecular Formula C₇H₈ClNO₃SCalculated
Molecular Weight 221.66 g/mol Calculated
Appearance Expected to be a solid at room temperatureBased on the physical state of similar sulfamoyl chlorides.
Infrared (IR) Spectrum No direct data found for this compound.An IR spectrum for the related compound, 4-methoxybenzenesulfonyl chloride, is available and can provide some reference for the expected vibrational frequencies.[3]
NMR Spectrum (¹H, ¹³C) No direct data found in the searched literature.Characterization data is often not reported in detail when the compound is used as an intermediate.
Mass Spectrum No direct data found in the searched literature.

Reactivity and Applications

This compound is a reactive intermediate primarily used in the synthesis of N-substituted 4-methoxyphenylsulfonamides. The sulfonyl chloride group is a good electrophile and readily reacts with nucleophiles such as primary and secondary amines.

Signaling Pathway of Sulfonamide Synthesis

Sulfonamide_Formation cluster_reaction Nucleophilic Acyl Substitution A This compound C N-Substituted-4-methoxyphenylsulfonamide A->C Nucleophilic Attack B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C D HCl C->D Byproduct

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity is fundamental to its application in medicinal chemistry and drug discovery. The resulting sulfonamide moiety is a common pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. The 4-methoxy group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule through its electronic and steric effects.

Conclusion

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylsulfamoyl chloride, a reactive organic compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its inherent reactivity as an electrophile and its propensity for covalent modification of biological macromolecules. While direct and extensive research on this specific compound is emerging, this guide synthesizes current understanding based on the principles of sulfonyl chloride chemistry and available biological data, offering a foundational resource for researchers in pharmacology and drug development.

Core Mechanism: Covalent Modification of Proteins

The primary mechanism of action of this compound is predicated on its highly reactive sulfonyl chloride moiety. This functional group acts as a potent electrophile, readily undergoing nucleophilic attack by electron-rich residues on proteins. This interaction results in the formation of a stable, covalent sulfonamide bond, leading to the irreversible modification of the target protein.

The generalized reaction can be depicted as follows:

G cluster_0 Reaction 4-MPSC 4-Methoxyphenylsulfamoyl Chloride (Electrophile) Covalent_Adduct Covalently Modified Protein (Sulfonamide linkage) 4-MPSC->Covalent_Adduct Nucleophilic Attack Protein Protein with Nucleophilic Residue (Nu:) Protein->Covalent_Adduct HCl HCl (Byproduct) Covalent_Adduct->HCl

Figure 1: General reaction scheme of this compound with a protein nucleophile.

This covalent modification can have profound consequences on protein function, including:

  • Enzyme Inhibition: Modification of active site residues can lead to irreversible enzyme inhibition.

  • Disruption of Protein-Protein Interactions: Modification of residues at interaction interfaces can disrupt essential cellular signaling pathways.

  • Alteration of Protein Conformation: Covalent adduction can induce conformational changes that affect protein stability and function.

Reactivity with Amino Acid Residues

The nucleophilic amino acid residues most susceptible to modification by this compound are those with available lone pairs of electrons. The primary targets within a protein are:

  • Lysine: The ε-amino group of lysine is a primary target for sulfonyl chlorides, forming a stable sulfonamide bond.

  • Cysteine: The thiol group of cysteine, a potent nucleophile, can be targeted, although this is more common with other types of electrophiles.

  • Histidine: The imidazole side chain of histidine can also act as a nucleophile.

  • Tyrosine: The hydroxyl group of tyrosine can be a potential site of modification.

The reactivity towards these residues is influenced by their accessibility on the protein surface and their local microenvironment, including pH, which affects their protonation state.

Biological Activities and Potential Therapeutic Implications

Preliminary research suggests that the covalent modifying activity of this compound may underlie its observed biological effects.

Anti-Inflammatory Properties

Some evidence points towards anti-inflammatory effects of this compound. This may be attributed to the covalent inhibition of key proteins in inflammatory signaling cascades. For instance, it has been suggested that it can inhibit the production of pro-inflammatory cytokines.[1] The underlying mechanism likely involves the modification of transcription factors or enzymes essential for cytokine gene expression or synthesis.

G Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Cascade Signaling Cascade (e.g., NF-κB pathway) Stimulus->Signaling_Cascade Target_Protein Key Inflammatory Protein (e.g., IKK, p65) Signaling_Cascade->Target_Protein Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Target_Protein->Cytokine_Production 4MPSC 4-Methoxyphenylsulfamoyl Chloride 4MPSC->Inhibition Inflammation Inflammation Cytokine_Production->Inflammation

Figure 2: Postulated anti-inflammatory mechanism of action.
Potential in Cancer Research

The compound has also been noted in the context of cancer research.[1] Covalent inhibitors are an established class of anti-cancer agents. The mechanism in this context would involve the irreversible modification of proteins that are critical for cancer cell proliferation, survival, or metastasis. For example, as a building block for Keap1 inhibitors, the resulting sulfonamide can chelate cysteine residues, highlighting the potential for targeting specific amino acid functionalities.

Experimental Protocols for Studying the Mechanism of Action

Investigating the covalent modification of proteins by this compound requires a combination of biochemical, analytical, and cell-based assays.

In Vitro Protein Modification and Analysis

Objective: To confirm the covalent modification of a purified protein and identify the site of modification.

Methodology:

  • Incubation: A purified target protein is incubated with varying concentrations of this compound in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4-8.0) for different time points.

  • Termination of Reaction: The reaction is quenched by adding a reducing agent like dithiothreitol (DTT) or by buffer exchange to remove excess reactant.

  • Mass Spectrometry Analysis:

    • Intact Protein Mass Spectrometry: The mass of the protein is analyzed by techniques like ESI-MS or MALDI-TOF MS to detect a mass shift corresponding to the addition of the 4-methoxyphenylsulfonyl group.

    • Peptide Mapping Mass Spectrometry (Bottom-up Proteomics): The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide(s) are identified by their increased mass, and the specific site of modification can be determined by fragmentation analysis.

G Incubation Incubate Protein with 4-MPSC Quenching Quench Reaction Incubation->Quenching MS_Analysis Mass Spectrometry Analysis Quenching->MS_Analysis Intact_MS Intact Protein MS MS_Analysis->Intact_MS Peptide_Mapping Peptide Mapping (LC-MS/MS) MS_Analysis->Peptide_Mapping Data_Analysis Identify Modified Residues Peptide_Mapping->Data_Analysis

Figure 3: Workflow for in vitro protein modification analysis.
Proteome-Wide Target Identification

Objective: To identify the protein targets of this compound in a complex biological sample (e.g., cell lysate or intact cells).

Methodology:

  • Treatment: Cells or cell lysates are treated with this compound or a tagged analogue (e.g., containing a biotin or alkyne handle for enrichment).

  • Lysis and Enrichment (for tagged probes): Cells are lysed, and the covalently modified proteins are enriched using affinity purification (e.g., streptavidin beads for biotin tags or click chemistry for alkyne tags).

  • Proteomic Analysis: The enriched proteins are identified and quantified using bottom-up proteomics (LC-MS/MS).

  • Data Analysis: Bioinformatic analysis is performed to identify statistically significant protein targets and enriched cellular pathways.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, specifically for the interaction of this compound with purified enzymes or in cell-based assays. The generation of such data through rigorous experimental work is a critical next step in fully characterizing its biological activity.

Table 1: Summary of Potential Quantitative Data for Future Studies

ParameterDescriptionExperimental Approach
kinact/KI Second-order rate constant for irreversible inhibitionEnzyme kinetics assays with a purified target enzyme
IC50 Concentration for 50% inhibition of a biological processCell-based assays (e.g., cell viability, cytokine production)
Modification Stoichiometry Ratio of modifier to proteinIntact protein mass spectrometry
Residue Reactivity Relative reactivity of different nucleophilic amino acidsCompetitive labeling experiments with amino acid mimics or peptide libraries

Conclusion

The mechanism of action of this compound is rooted in its chemical reactivity as a sulfonyl chloride, leading to the covalent and often irreversible modification of proteins. This fundamental mechanism likely underlies its potential anti-inflammatory and anti-cancer properties. Future research should focus on the definitive identification of its protein targets using advanced proteomic techniques, quantification of its inhibitory potency against these targets, and detailed elucidation of the downstream cellular consequences of these covalent modifications. This in-depth understanding will be crucial for the potential development of this and related compounds as therapeutic agents or chemical probes for biological discovery.

References

Spectroscopic Data and Analysis of 4-Methoxyphenylsulfamoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxyphenylsulfamoyl chloride (CAS No: 98-68-0), a key reagent and intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is fundamentally reliant on the following spectroscopic techniques, which provide unambiguous evidence for its molecular structure and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H7.93Doublet9.0Ar-H (ortho to SO₂Cl)
¹H7.08Doublet9.0Ar-H (ortho to OCH₃)
¹H3.90Singlet-OCH₃
¹³C164.5Singlet-Ar-C (para to SO₂Cl)
¹³C131.0Singlet-Ar-C (ortho to SO₂Cl)
¹³C126.0Singlet-Ar-C (ipso to SO₂Cl)
¹³C115.0Singlet-Ar-C (ortho to OCH₃)
¹³C56.0Singlet-OCH₃

Note: NMR data is typically acquired in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3000-2800MediumC-H stretch (aromatic and aliphatic)
1595StrongC=C stretch (aromatic ring)
1495StrongC=C stretch (aromatic ring)
1375StrongS=O stretch (asymmetric)
1260StrongC-O-C stretch (asymmetric)
1165StrongS=O stretch (symmetric)
1020MediumC-O-C stretch (symmetric)
835StrongC-H bend (para-disubstituted benzene)
565MediumS-Cl stretch

Note: IR data can be obtained from a thin film or a KBr pellet.

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
20640[M]⁺ (Molecular ion with ³⁵Cl)
20813[M+2]⁺ (Molecular ion with ³⁷Cl)
171100[M - Cl]⁺
10780[C₇H₇O]⁺
7730[C₆H₅]⁺

Note: Mass spectrometry data is typically acquired using electron ionization (EI).

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected signals, and an appropriate relaxation delay.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the compound in a suitable solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data to confirm the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integration NMR->NMR_Analysis Provides data on proton and carbon framework IR IR Spectroscopy IR_Analysis Identify Functional Group Vibrations (S=O, C-O, S-Cl) IR->IR_Analysis Identifies key functional groups MS Mass Spectrometry MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis Confirms molecular formula and connectivity Structure_Confirmation Confirm Structure of This compound NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Logical workflow for spectroscopic data analysis.

This guide provides essential spectroscopic information for this compound, facilitating its identification, characterization, and application in research and development. The detailed protocols and tabulated data serve as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-methoxybenzenesulfonyl chloride (MBSC), a key reagent in organic synthesis, particularly in the development of pharmaceuticals. This document collates available quantitative and qualitative data on its solubility in various solvent systems and its stability under different environmental conditions. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work. Visual representations of key processes are included to facilitate a deeper understanding of the compound's behavior.

Introduction

4-Methoxybenzenesulfonyl chloride (CAS No. 98-68-0), also known as p-anisylsulfonyl chloride, is a sulfonyl chloride derivative of anisole. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and an electron-donating methoxy group, makes it a valuable intermediate in the synthesis of sulfonamides and sulfonate esters. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, ensuring optimal reaction conditions, and for safe handling and storage.

Chemical Structure and Properties

The chemical structure of 4-methoxybenzenesulfonyl chloride is fundamental to its reactivity and physical properties.

Solubility_Protocol start Start weigh Weigh ~25 mg of MBSC into a test tube start->weigh add_solvent Add 0.25 mL of solvent weigh->add_solvent vortex Vortex for 1 min add_solvent->vortex observe Observe for dissolution vortex->observe add_more_solvent Add solvent in 0.25 mL increments up to 1 mL observe->add_more_solvent Not dissolved end End observe->end Dissolved add_more_solvent->vortex Stability_Protocol start Start prepare_stock Prepare a stock solution of MBSC in acetonitrile start->prepare_stock prepare_reaction Initiate hydrolysis by diluting stock solution in buffered aqueous solution at a set temperature prepare_stock->prepare_reaction sample_aliquots Withdraw aliquots at timed intervals prepare_reaction->sample_aliquots quench_reaction Quench the reaction in the aliquot with excess acetonitrile sample_aliquots->quench_reaction hplc_analysis Analyze quenched samples by HPLC quench_reaction->hplc_analysis plot_data Plot ln([MBSC]) vs. time hplc_analysis->plot_data calculate_rate Determine the first-order rate constant from the slope plot_data->calculate_rate end End calculate_rate->end

4-Methoxyphenylsulfamoyl Chloride: A Versatile Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxyphenylsulfamoyl chloride, a reactive sulfonyl chloride derivative, serves as a crucial starting material in the synthesis of a diverse array of sulfonamide compounds. The inherent structural features of the 4-methoxyphenylsulfonamide scaffold have positioned it as a privileged motif in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This technical guide explores the significant research applications of this compound, providing insights into the synthesis of its derivatives, their biological activities, and their potential therapeutic uses, with a focus on anticancer and enzyme inhibitory applications.

Synthetic Applications

This compound is primarily utilized in nucleophilic substitution reactions with primary and secondary amines to afford the corresponding N-substituted 4-methoxybenzenesulfonamides. This reaction is the cornerstone for generating extensive libraries of compounds for biological screening.

General Experimental Protocol for the Synthesis of N-Aryl-4-methoxybenzenesulfonamides

A common synthetic route involves the reaction of this compound with a substituted aniline in the presence of a base. While specific conditions can vary, a representative protocol is as follows:

Materials:

  • This compound

  • Substituted aniline derivative

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in dichloromethane at 0 °C is added pyridine (1.2 eq).

  • This compound (1.1 eq) is then added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired N-aryl-4-methoxybenzenesulfonamide.

Note: Yields are dependent on the specific amine used and can range from moderate to excellent.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle progression and tumor metastasis.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several 4-methoxybenzenesulfonamide derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.

Quantitative Data on CDK2 Inhibition:

Compound ClassTargetIC50 (µM)Reference
4-MethylbenzenesulfonamidesCDK21.79 - 2.92[2]

Note: Data for closely related 4-methylbenzenesulfonamides are presented as representative examples due to the limited availability of specific data for 4-methoxy derivatives.

Signaling Pathway of CDK2 in Cell Cycle Progression:

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Entry S Phase Entry E2F->S_Phase_Entry activates transcription of S-phase genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates Inhibitor 4-Methoxybenzenesulfonamide Derivative Inhibitor->CDK2 inhibits

Caption: CDK2 signaling pathway in G1/S phase transition.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Overexpression of certain MMPs is associated with tumor invasion and metastasis. Sulfonamide derivatives have been explored as MMP inhibitors.

Quantitative Data on MMP Inhibition:

Compound ClassTargetIC50 (µM)Reference
Benzenesulfonamide derivativesMMP-2, MMP-9Varies[3]

Signaling Pathway of MMPs in Cancer Metastasis:

MMP_Signaling_Pathway Growth_Factors Growth Factors (e.g., TGF-β, EGF) Receptor Cell Surface Receptor Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene Pro_MMP Pro-MMP MMP_Gene->Pro_MMP translation Active_MMP Active MMP Pro_MMP->Active_MMP activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Inhibitor 4-Methoxybenzenesulfonamide Derivative Inhibitor->Active_MMP inhibits

Caption: Role of MMPs in promoting cancer cell invasion and metastasis.

Enzyme Inhibition Applications

Beyond cancer-related enzymes, 4-methoxybenzenesulfonamide derivatives have shown inhibitory activity against other important enzyme classes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain sulfonamides are potent CA inhibitors.[4]

Quantitative Data on Carbonic Anhydrase Inhibition:

Compound ClassTargetKᵢ (nM)Reference
BenzenesulfonamideshCA IX38.8 - 134.8[5]
BenzenesulfonamideshCA II179.3 - 591.4[5]

Note: Data for benzenesulfonamides with different linkers and tails are presented to show the potential of the core scaffold.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of nucleic acid precursors. Inhibition of DHFR is a well-established mechanism for antibacterial and anticancer therapies.

Workflow for Screening DHFR Inhibitors:

DHFR_Inhibitor_Screening Start Synthesize 4-Methoxybenzenesulfonamide Library Primary_Screen Primary in vitro DHFR Enzyme Assay Start->Primary_Screen Hit_Identification Identify 'Hit' Compounds (IC50 < Threshold) Primary_Screen->Hit_Identification Secondary_Screen Secondary Cellular Assays (e.g., Antiproliferative) Hit_Identification->Secondary_Screen SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screen->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Workflow for the discovery of DHFR inhibitors.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of biologically active sulfonamide derivatives. The resulting compounds have shown significant promise in various therapeutic areas, particularly in oncology and as enzyme inhibitors. The ease of derivatization of the sulfonamide core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity against specific biological targets. Further exploration of the chemical space accessible from this compound is warranted to uncover novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to leverage the potential of this important chemical scaffold in their drug discovery and development endeavors.

References

An In-Depth Technical Guide on the Discovery and First Synthesis of 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 4-Methoxyphenylsulfamoyl chloride, a key reagent in organic synthesis. This document details the historical context of its first preparation, presents various synthetic methodologies with their respective yields, and offers detailed experimental protocols.

Introduction

Synthetic Methodologies

The primary and most historically significant method for the synthesis of this compound is the direct chlorosulfonation of anisole. However, other methods have also been developed. This section provides a comparative summary of the key synthetic routes.

Reaction Reagents Typical Yield Reference
Chlorosulfonation of AnisoleAnisole, Chlorosulfonic Acid~90%General textbook knowledge and various lab preps
From 4-methoxybenzenesulfonic acid4-methoxybenzenesulfonic acid, Thionyl chloride or Phosphorus pentachlorideVariable, often lower than direct chlorosulfonationGeneral textbook knowledge

Experimental Protocols

The following section provides a detailed experimental protocol for the first and most common synthesis of this compound.

Synthesis of 4-Methoxybenzenesulfonyl Chloride via Chlorosulfonation of Anisole

This procedure is based on well-established laboratory methods for the chlorosulfonation of activated aromatic rings.

Materials and Equipment:

  • Anisole

  • Chlorosulfonic acid

  • Ice

  • Crushed ice-water bath

  • Dichloromethane (or other suitable organic solvent)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, place chlorosulfonic acid.

  • Slowly add anisole dropwise from the dropping funnel with continuous stirring. The temperature of the reaction mixture should be maintained below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature until the evolution of hydrogen chloride gas ceases (typically 1-2 hours).

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude 4-methoxybenzenesulfonyl chloride.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.

Quantitative Data:

Based on a typical laboratory scale synthesis starting with 0.1 moles of anisole, the expected yield of 4-methoxybenzenesulfonyl chloride is in the range of 85-95%.

Property Value
Molecular FormulaC₇H₇ClO₃S
Molecular Weight206.65 g/mol
Melting Point40-43 °C
Boiling Point173 °C at 14 mmHg
AppearanceWhite to off-white crystalline solid

Reaction Workflow and Logic

The synthesis of this compound via chlorosulfonation of anisole follows a well-understood electrophilic aromatic substitution mechanism. The workflow is straightforward and can be visualized as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product Anisole Anisole Reaction Chlorosulfonation (Electrophilic Aromatic Substitution) Anisole->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction Workup Quenching on Ice & Filtration Reaction->Workup Purification Recrystallization or Solvent Extraction Workup->Purification Product 4-Methoxyphenylsulfamoyl Chloride Purification->Product

Synthesis workflow for this compound.

Conclusion

This compound is a vital reagent in organic chemistry, and its synthesis via the chlorosulfonation of anisole is a robust and efficient method that has been utilized for over a century. This guide has provided a detailed overview of its synthesis, including a reliable experimental protocol and relevant quantitative data. For researchers and professionals in drug development, a thorough understanding of the preparation of such fundamental building blocks is essential for the successful design and execution of synthetic strategies.

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted sulfonamides, a crucial functional group in many pharmaceutical agents, by reacting various primary and secondary amines with 4-methoxyphenylsulfamoyl chloride.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, found in a wide array of drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This reaction, a nucleophilic substitution at the sulfur atom, is generally high-yielding and applicable to a wide range of substrates.[4][5] This protocol details a general procedure for the synthesis of sulfonamides using this compound as the sulfonylating agent.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Reaction:

Experimental Protocol

This protocol provides a general method for the synthesis of sulfonamides from this compound and a variety of primary or secondary amines.

Materials and Reagents:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (CH3CN))[6]

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography (column, flasks)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., triethylamine, 1.2 equivalents) to the solution. Cool the mixture to 0 °C using an ice bath.[7]

  • Addition of Sulfamoyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.[5]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various sulfonamides from their corresponding sulfonyl chlorides and amines.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineDichloromethane0 to RT2>90
BenzylamineTriethylamineDichloromethane0 to RT1.589[8]
MorpholineTriethylamineAcetonitrileReflux1~95[5]
PiperidineTriethylamineDichloromethaneRT3>90
(R)-alpha-MethylbenzylaminePyridineDichloromethane0 to RT4>85

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl-type substitution mechanism at the sulfur atom.

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of sulfonamides.

Caption: General workflow for sulfonamide synthesis and purification.

Safety Precautions

  • Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintaining a low temperature with an ice bath is crucial.

  • The organic solvents used are flammable and should be handled with care, away from ignition sources.

  • The bases used, such as triethylamine and pyridine, are volatile and have strong odors. Always work in a well-ventilated fume hood.

References

Application Notes and Protocols for the Reaction of 4-Methoxyphenylsulfamoyl Chloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxyphenylsulfamoyl chloride is a key reagent in organic synthesis for the preparation of N-substituted sulfonamides. The sulfonamide functional group is a crucial pharmacophore found in a wide array of therapeutic agents, exhibiting biological activities such as antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl).[4] The generated HCl is typically neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to drive the reaction to completion.

These application notes provide a detailed overview of the reaction of this compound with primary and secondary amines, including a general mechanism, quantitative data, and detailed experimental protocols relevant to drug discovery and development workflows.

Reaction Mechanism and Scope

The reaction is a robust and high-yielding method for forming a stable sulfur-nitrogen bond. The general mechanism involves the nucleophilic addition of the amine to the sulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base to yield the final sulfonamide product.

Primary and secondary amines are suitable nucleophiles for this reaction.[2] Primary amines yield secondary sulfonamides (R-NH-SO₂-R'), which possess an acidic proton on the nitrogen atom.[5] Secondary amines react to form tertiary sulfonamides (R₂N-SO₂-R'), which lack this acidic proton. Tertiary amines generally do not react as they lack a proton to be removed after the initial attack, though they can be used as non-nucleophilic bases.[5]

reaction_mechanism reagents This compound + Primary/Secondary Amine (R-NH-R') intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-substituted-4-methoxyphenylsulfonamide intermediate->product Elimination of Cl- & Deprotonation side_product HCl (neutralized by base) intermediate->side_product drug_discovery_workflow Sulfonamide Synthesis in Drug Discovery cluster_synthesis Synthesis Phase cluster_screening Screening & Development start Start: 4-Methoxyphenylsulfamoyl Chloride + Amine Library synthesis Parallel Synthesis of Sulfonamide Library start->synthesis purification Purification & Characterization synthesis->purification screening High-Throughput Screening (HTS) purification->screening Compound Library hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical experimental_workflow start Start dissolve Dissolve Amine (1 eq) and TEA (1.2 eq) in anhydrous DCM. start->dissolve cool Cool solution to 0 °C (ice bath). dissolve->cool add_reagent Add this compound (1 eq) solution in DCM dropwise. cool->add_reagent react Stir at room temperature (Monitor by TLC). add_reagent->react workup Begin Aqueous Workup react->workup wash_hcl Wash with 1 M HCl. workup->wash_hcl wash_bicarb Wash with sat. NaHCO₃. wash_hcl->wash_bicarb wash_brine Wash with Brine. wash_bicarb->wash_brine dry Dry organic layer over Na₂SO₄. wash_brine->dry concentrate Filter and concentrate in vacuo. dry->concentrate purify Purify crude product (Recrystallization or Chromatography). concentrate->purify end End: Characterize Pure Product purify->end

References

Application Notes and Protocols for Reactions of 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the versatile reactions of 4-methoxyphenylsulfamoyl chloride. This reagent is a key building block in medicinal chemistry and materials science, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The following sections detail its reactions with amines, phenols, and alcohols, offering standardized procedures that can be adapted for various substrates.

Core Reactions of this compound

This compound is a reactive compound that readily participates in nucleophilic substitution reactions at the sulfur atom. The primary applications involve the formation of sulfonamides and sulfonate esters, which are prevalent motifs in a wide array of biologically active compounds.

Reaction with Amines (Sulfonamide Formation)

The most common application of this compound is its reaction with primary and secondary amines to yield N-substituted sulfonamides. This reaction is fundamental in the synthesis of various therapeutic agents. The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 4-Methoxyphenylsulfonamides

This protocol is adapted from a general method for the synthesis of sulfonamide derivatives of trimetazidine and is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium carbonate (Na₂CO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • To this solution, add this compound (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add triethylamine (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated Na₂CO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Representative Experimental Conditions for Sulfonamide Synthesis

Amine SubstrateSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
AnilineDichloromethaneTriethylamine250.5 - 185 - 95
BenzylamineDichloromethaneTriethylamine250.5 - 190 - 98
MorpholineDichloromethaneTriethylamine250.5 - 192 - 99
PiperidineDichloromethanePyridine251 - 288 - 96
Protocol 2: Synthesis of 4-Methoxyphenylsulfonate Esters from Phenols

This protocol outlines the reaction of this compound with phenolic compounds to generate sulfonate esters.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the phenol (1.0 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask, add anhydrous pyridine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 2: Representative Experimental Conditions for Sulfonate Ester Synthesis from Phenols

Phenol SubstrateSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
PhenolDichloromethanePyridine0 to 252 - 480 - 90
4-NitrophenolDichloromethanePyridine0 to 253 - 575 - 85
4-CresolDichloromethanePyridine0 to 252 - 482 - 92
Protocol 3: Synthesis of 4-Methoxyphenylsulfonate Esters from Alcohols

This protocol describes the formation of sulfonate esters from the reaction of this compound with primary and secondary alcohols.

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., ethanol, isopropanol)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 mmol), triethylamine (1.5 mmol), and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours or until completion as indicated by TLC.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic phase with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Table 3: Representative Experimental Conditions for Sulfonate Ester Synthesis from Alcohols

Alcohol SubstrateSolventBaseCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
EthanolDichloromethaneTriethylamineDMAP0 to 251285 - 95
IsopropanolDichloromethaneTriethylamineDMAP0 to 2512 - 1680 - 90
Benzyl alcoholDichloromethaneTriethylamineDMAP0 to 251290 - 98

Visualizations

Reaction Pathways

Reaction_Pathways cluster_amines Reaction with Amines cluster_phenols Reaction with Phenols cluster_alcohols Reaction with Alcohols reagent 4-Methoxyphenylsulfamoyl Chloride amine Primary/Secondary Amine (R-NHR') phenol Phenol (Ar-OH) alcohol Alcohol (R-OH) sulfonamide N-Substituted Sulfonamide amine->sulfonamide + Base (e.g., TEA) - HCl sulfonate_ester_p Sulfonate Ester phenol->sulfonate_ester_p + Base (e.g., Pyridine) - HCl sulfonate_ester_a Sulfonate Ester alcohol->sulfonate_ester_a + Base (e.g., TEA) + DMAP (cat.) - HCl

Caption: Reaction pathways of this compound.

Experimental Workflow for Sulfonamide Synthesis

Workflow_Sulfonamide start Start: Dissolve Amine in DCM add_reagent Add 4-Methoxyphenylsulfamoyl Chloride start->add_reagent add_base Add Triethylamine add_reagent->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react workup Aqueous Workup: - Wash with HCl - Wash with Na2CO3 - Wash with Brine react->workup dry Dry with Na2SO4 and Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify end Final Product: N-Substituted Sulfonamide purify->end

Caption: Workflow for N-substituted sulfonamide synthesis.

One-Pot Synthesis of Sulfonamides Using 4-Methoxyphenylsulfamoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of a diverse range of sulfonamides through the reaction of 4-methoxyphenylsulfamoyl chloride with various primary and secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities. The described methodology offers a straightforward, high-yielding, and versatile approach for the preparation of novel sulfonamide libraries for screening and lead optimization. The protocols are designed to be easily implemented in a standard laboratory setting.

Introduction

The sulfonamide functional group is a key pharmacophore found in numerous clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. Its prevalence in medicinal chemistry is attributed to its ability to act as a bioisostere of amides and its capacity to form crucial hydrogen bonds with biological targets. The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. The most common and direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This application note details a robust one-pot procedure for this reaction using this compound as the sulfonylating agent.

Reaction Principle

The one-pot synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfamoyl chloride. The amine acts as the nucleophile, and a base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Sulfonamides

This general procedure can be adapted for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv.).

  • Dissolve the amine in anhydrous DCM or THF (5-10 mL).

  • Add a suitable base, such as triethylamine (1.2 mmol, 1.2 equiv.) or pyridine (1.2 mmol, 1.2 equiv.), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve this compound (1.1 mmol, 1.1 equiv.) in a minimal amount of the same anhydrous solvent.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure sulfonamide.

Data Presentation

The following table summarizes the expected yields for the synthesis of various sulfonamides from this compound and a selection of primary and secondary amines, based on typical literature results for analogous reactions.

EntryAmine SubstrateProductExpected Yield (%)
1AnilineN-(4-methoxyphenylsulfonyl)aniline85-95
2BenzylamineN-benzyl-4-methoxybenzenesulfonamide90-98
3Morpholine4-((4-methoxyphenyl)sulfonyl)morpholine88-96
4Piperidine1-((4-methoxyphenyl)sulfonyl)piperidine85-94
5CyclohexylamineN-cyclohexyl-4-methoxybenzenesulfonamide82-92
6Glycine methyl esterMethyl 2-((4-methoxyphenyl)sulfonamido)acetate80-90

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of sulfonamides.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Solution (Amine, Solvent, Base) reaction_mixture Reaction at 0°C to RT amine->reaction_mixture sulfonyl_chloride 4-Methoxyphenylsulfamoyl Chloride Solution sulfonyl_chloride->reaction_mixture quench Quench with Water reaction_mixture->quench Reaction Completion extraction Extraction with DCM quench->extraction wash Wash (NaHCO3, Brine) extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purification Purification (Recrystallization/Chromatography) dry_concentrate->purification final_product Pure Sulfonamide purification->final_product

Caption: General workflow for the one-pot synthesis of sulfonamides.

Reaction Mechanism

The diagram below outlines the fundamental steps of the sulfonamide formation.

reaction_mechanism reagents R1R2NH + 4-MeO-Ph-SO2Cl intermediate [R1R2N(H)-SO2-Ph-OMe]⁺ Cl⁻ reagents->intermediate Nucleophilic Attack product R1R2N-SO2-Ph-OMe + Base·HCl intermediate->product Deprotonation base Base base->intermediate

Caption: Simplified mechanism of sulfonamide formation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive amine or sulfamoyl chloride.Use freshly opened or purified starting materials. Ensure the sulfamoyl chloride has not hydrolyzed.
Insufficient base.Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine.
Reaction time is too short.Monitor the reaction by TLC and allow it to stir for a longer period if necessary.
Formation of side products Reaction temperature is too high.Maintain the initial reaction temperature at 0 °C during the addition of the sulfamoyl chloride.
Presence of water in the reaction.Use anhydrous solvents and reagents.
Difficulty in purification Product is very polar or non-polar.Adjust the eluent system for column chromatography accordingly. Consider recrystallization from a suitable solvent system.
Presence of unreacted starting materials.Ensure the reaction goes to completion. Use an appropriate work-up procedure to remove unreacted amine or sulfamoyl chloride.

Conclusion

The one-pot synthesis of sulfonamides from this compound and various amines is a highly efficient and versatile method for generating diverse libraries of these important compounds. The provided protocols are robust and can be readily adapted to a wide range of substrates, making this an invaluable tool for researchers in drug discovery and medicinal chemistry. Careful attention to the reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, will ensure high yields of the desired sulfonamide products.

Application Notes and Protocols for the Scale-Up Synthesis of Sulfonamides using 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides on a laboratory scale is often straightforward; however, scaling up this synthesis to produce kilogram quantities for preclinical and clinical studies presents significant challenges. This document provides detailed application notes and protocols for the scale-up synthesis of sulfonamides using 4-methoxyphenylsulfamoyl chloride as a key reagent.

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is typically exothermic.[1][2] Careful control of the reaction temperature is therefore crucial to prevent runaway reactions and ensure the safety of the process, especially at a larger scale.[3][4] Process safety assessments are paramount in pharmaceutical manufacturing to mitigate risks associated with energetic chemistries.[4]

This document will cover key aspects of the scale-up process, including reaction parameter optimization, management of exotherms, and purification of the final product. Additionally, it will provide insights into the relevant biological pathways where sulfonamides are active, offering context for their development as therapeutic agents.

Data Presentation

The following tables summarize quantitative data for the synthesis of sulfonamides from aryl sulfonyl chlorides and various amines. It is important to note that the data presented are from various literature sources and may not be directly transferable to all specific amine substrates or scale-up equipment. They should be used as a guide for process development and optimization.

Table 1: Reaction Conditions for the Synthesis of N-Aryl-4-methoxybenzenesulfonamides

Amine SubstrateSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineDichloromethanePyridine0 - 25Not Specified>95[5]
p-ToluidineDichloromethanePyridine0 - 25Not Specified>95[5]
Various AnilinesAcetonitrileNone (with N-silylamine)Reflux1Quantitative[6]
2-AminopyridinePyridinePyridineNot SpecifiedNot Specified63[5]
7-amino-4-alkylsulfanylindazolePyridine or TriethylamineDichloromethane or THFRoom TemperatureNot SpecifiedNot Specified[7]

Table 2: Scale-Up Synthesis of a Sulfonamide API Intermediate

Reactant 1Reactant 2ScaleSolventKey Control ParameterYield (%)Reference
Aryl Sulfonyl Chloridetert-ButylamineMulti-gramNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol describes the synthesis of 4-methoxybenzenesulfonyl chloride, a key starting material.[9]

Materials:

  • Anisole

  • 100% Sulfuric acid

  • Phosphorus oxychloride

  • Ice

  • Water

  • Sodium chloride

Procedure:

  • To a mixture of 54.0 g (0.5 mol) of anisole and 46.0 ml (0.5 mol) of phosphorus oxychloride, add 51.5 g (0.525 mol) of 100% sulfuric acid with stirring, maintaining a temperature of less than 5°C using an ice-water bath.[9]

  • Remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C over about ninety minutes.[9]

  • Heat the reaction mixture to about 95°C over approximately twenty minutes and maintain this temperature for about two hours.[9]

  • After cooling, slowly pour the reaction mixture into a mixture of 501.0 g of ice, 250.0 ml of water, and 31.0 g of sodium chloride, keeping the temperature below 11°C.[9]

  • Collect the resulting solid by filtration, wash it three times with 50.0 ml of ice water each time, and dry to obtain 4-methoxybenzenesulfonyl chloride.[9]

Protocol 2: General Procedure for the Scale-Up Synthesis of a Sulfonamide

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine on a multi-kilogram scale. Note: This is a representative protocol and must be adapted and optimized for specific substrates and equipment. A thorough process safety evaluation, including heat flow calorimetry, is essential before attempting any scale-up synthesis.[10][11][12][13]

Materials:

  • Primary or secondary amine

  • This compound

  • Appropriate solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine, Sodium carbonate)

  • Water

  • Brine

Equipment:

  • Jacketed glass reactor with temperature control unit

  • Overhead stirrer

  • Addition funnel

  • Temperature probe

  • Inert gas supply (e.g., Nitrogen)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the jacketed reactor with the selected primary or secondary amine and the chosen solvent. Begin agitation and purge the reactor with an inert gas.

  • Cooling: Cool the reactor contents to a predetermined temperature (typically 0-10°C) to manage the initial exotherm upon addition of the sulfonyl chloride.

  • Reagent Addition: Dissolve the this compound in the reaction solvent and charge it to the addition funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution, carefully monitoring the internal temperature. The addition rate should be controlled to maintain the desired temperature range. For highly exothermic reactions, a slow, controlled addition is critical.[14]

  • Base Addition: If required, add the base to the reaction mixture. The timing of base addition (pre-mixed with the amine or added concurrently) should be optimized for the specific reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (if a basic work-up is required to remove excess amine), water, and brine.

  • Isolation and Purification: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Crystallization: Purify the crude product by crystallization from an appropriate solvent system to obtain the final sulfonamide product with high purity.[12][15]

Mandatory Visualizations

Signaling Pathways

Sulfonamides exert their biological effects by interacting with specific molecular targets. Understanding these pathways is crucial for the rational design and development of new therapeutic agents.

bacterial_folate_biosynthesis GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple steps DHPS Dihydropteroate Synthase DHPPP->DHPS pABA p-Aminobenzoic Acid pABA->DHPS Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes condensation Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate

Caption: Bacterial Folate Biosynthesis Pathway and the Site of Action of Sulfonamides.

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folate in bacteria.[16][17][18][19][20][21] By blocking this pathway, sulfonamides prevent the production of tetrahydrofolate, a crucial cofactor for DNA synthesis, thereby inhibiting bacterial growth.[16][18]

VEGFR2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Sulfonamide_Inhibitor Sulfonamide-based VEGFR-2 Inhibitor Sulfonamide_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Sulfonamide-based Drugs.

Certain sulfonamide derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[17][22][23][24][25] By blocking the VEGFR-2 signaling cascade, these sulfonamides can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[22][23]

Experimental Workflow

The successful scale-up of sulfonamide synthesis requires a systematic approach, from initial process development to final product isolation.

scale_up_workflow Start Start: Lab-Scale Synthesis Process_Development Process Development & Reaction Optimization Start->Process_Development Safety_Assessment Process Safety Assessment (e.g., Heat Flow Calorimetry) Process_Development->Safety_Assessment Pilot_Scale Pilot-Scale Synthesis (Kilogram Scale) Safety_Assessment->Pilot_Scale Go/No-Go Decision Purification Purification & Crystallization Pilot_Scale->Purification Analysis In-Process & Final Product Analysis (QC) Pilot_Scale->Analysis Final_Product Final Product: High-Purity Sulfonamide Purification->Final_Product Purification->Analysis

Caption: General Workflow for the Scale-Up Synthesis of Sulfonamides.

This workflow highlights the critical stages in scaling up sulfonamide production. A key step is the process safety assessment, which informs the design of the pilot-scale synthesis to ensure safe and efficient operation.[3][4]

Conclusion

The scale-up synthesis of sulfonamides using this compound is a feasible but challenging process that requires careful planning and execution. The protocols and data provided in this document offer a starting point for researchers and drug development professionals. Successful scale-up hinges on a thorough understanding of the reaction thermodynamics, optimization of reaction parameters, and robust purification strategies. By following a systematic workflow and prioritizing process safety, high-purity sulfonamides can be manufactured on a large scale to support the advancement of new therapeutic agents.

References

Application Notes and Protocols: 4-Methoxyphenylsulfamoyl Chloride in Parallel Synthesis and Library Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylsulfamoyl chloride is a key building block in the construction of diverse sulfonamide libraries, a class of compounds with a broad spectrum of biological activities. The sulfonamide functional group is a prevalent motif in numerous marketed drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer therapies. Parallel synthesis methodologies enable the rapid generation of large, focused libraries of N-substituted sulfonamides from this compound, facilitating structure-activity relationship (SAR) studies and hit-to-lead optimization in drug discovery programs.

This document provides detailed protocols for the solution-phase parallel synthesis of a representative N-substituted sulfonamide library using this compound. The methodology is designed for high-throughput synthesis and purification, employing scavenger resins to streamline the workflow.

Experimental Workflow for Parallel Sulfonamide Library Synthesis

The following diagram illustrates the general workflow for the parallel synthesis of a sulfonamide library from this compound and a diverse amine library.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_amine Amine Library (in 96-well plate) reaction Reaction Incubation (e.g., 16h at RT) prep_amine->reaction Dispense prep_reagent 4-Methoxyphenylsulfamoyl Chloride Solution prep_reagent->reaction Dispense scavenger Addition of Scavenger Resins reaction->scavenger Quench filtration Filtration scavenger->filtration analysis LC-MS/NMR Analysis (Purity & Identity) filtration->analysis storage Compound Library (for screening) analysis->storage

Caption: Workflow for parallel synthesis of a sulfonamide library.

Application in Drug Discovery: Targeting Carbonic Anhydrases

Sulfonamide-based compounds are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer. The generation of sulfonamide libraries using this compound allows for the exploration of chemical space around the sulfonamide pharmacophore to identify potent and selective CA inhibitors.

The diagram below illustrates a simplified representation of the role of carbonic anhydrase IX (CA IX), a tumor-associated isoform, in cancer cell pH regulation, a process that can be targeted by sulfonamide inhibitors.

G cluster_cell Cancer Cell CO2 CO2 CA_IX Carbonic Anhydrase IX (CA IX) CO2->CA_IX H2O H2O H2O->CA_IX H2CO3 H2CO3 CA_IX->H2CO3 Catalysis H_ion H+ H2CO3->H_ion HCO3_ion HCO3- H2CO3->HCO3_ion pH_regulation Intracellular pH Regulation H_ion->pH_regulation HCO3_ion->pH_regulation proliferation Cell Proliferation & Survival pH_regulation->proliferation Sulfonamide_Inhibitor Sulfonamide Inhibitor (from library) Sulfonamide_Inhibitor->CA_IX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamides.

Detailed Experimental Protocol: Solution-Phase Parallel Synthesis of an N-Substituted Sulfonamide Library

This protocol describes the synthesis of a 96-member library of N-substituted sulfonamides in a 96-well plate format.

Materials and Reagents:

  • This compound

  • A diverse library of 96 primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tris(2-aminoethyl)amine polystyrene resin (scavenger for sulfonyl chloride)

  • Isocyanate polystyrene resin (scavenger for primary and secondary amines)

  • 96-well reaction plates with cap mats

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Centrifuge with plate rotor

  • Filtration apparatus for 96-well plates

Procedure:

  • Preparation of Amine Library Plate:

    • Dispense 1.0 mL of a 0.1 M solution of each of the 96 unique amines in anhydrous DCM into the corresponding wells of a 96-well reaction plate. This provides 0.1 mmol of each amine per well.

  • Preparation of Reagent Solutions:

    • Prepare a 0.12 M solution of this compound in anhydrous DCM.

    • Prepare a 0.3 M solution of TEA or DIPEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of the amine library plate, add 0.5 mL of the 0.3 M TEA/DIPEA solution (0.15 mmol, 1.5 equivalents).

    • Add 1.0 mL of the 0.12 M this compound solution (0.12 mmol, 1.2 equivalents) to each well.

    • Seal the reaction plate with a cap mat.

  • Reaction Incubation:

    • Place the sealed reaction plate on an orbital shaker and agitate at room temperature for 16 hours.

  • Reaction Quenching and Scavenging:

    • To each well, add approximately 100 mg of Tris(2-aminoethyl)amine polystyrene resin (to scavenge excess this compound).

    • To each well, add approximately 100 mg of isocyanate polystyrene resin (to scavenge excess primary/secondary amine).

    • Reseal the plate and shake at room temperature for an additional 4 hours.

  • Purification:

    • Centrifuge the plate to pellet the scavenger resins.

    • Carefully transfer the supernatant from each well to a fresh 96-well collection plate using a multichannel pipette or liquid handling robot.

    • Alternatively, filter the contents of the reaction plate through a 96-well filter plate into a collection plate.

    • Wash the resins in the reaction plate with 0.5 mL of DCM and add the wash to the corresponding wells of the collection plate.

  • Product Isolation and Analysis:

    • Evaporate the solvent from the collection plate under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the dried products in a suitable solvent (e.g., DMSO) for analysis and storage.

    • Determine the purity and confirm the identity of a representative selection of library members by LC-MS and/or ¹H NMR.

Representative Data

The following table presents hypothetical data for a selection of compounds from a synthesized library, demonstrating typical yields and purities.

Compound IDAmine StructureTheoretical Yield (mg)Actual Yield (mg)Purity (LC-MS, %)
L1-A1Aniline26.222.8>95
L1-A2Benzylamine27.624.6>98
L1-A3Morpholine27.325.1>97
L1-A4Piperidine27.123.8>95
L1-B14-Fluoroaniline28.025.5>96
L1-B2Cyclohexylamine28.526.2>98

Note: The presented protocols and data are representative and may require optimization for specific amines and reaction scales. It is crucial to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.

Application Notes and Protocols for Catalytic Sulfonylation using 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the catalytic sulfonylation of various nucleophiles using 4-methoxyphenylsulfamoyl chloride. The methodologies outlined below are designed to be robust and applicable to a wide range of substrates, facilitating the synthesis of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds and organic materials.

Introduction

Sulfonylation is a fundamental transformation in organic synthesis for the formation of sulfonamides and sulfonate esters. The use of catalytic methods for these transformations is highly desirable as it reduces waste, minimizes the use of harsh reagents, and often leads to milder reaction conditions and improved yields. This compound is a versatile reagent for introducing the 4-methoxyphenylsulfonyl (or "mosyl") group, a common moiety in medicinal chemistry. This document details catalytic protocols for the sulfonylation of amines, alcohols, and phenols.

Catalytic Sulfonylation of Primary and Secondary Amines

The formation of sulfonamides from amines and sulfonyl chlorides is a widely used reaction. The use of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate this transformation, especially for less nucleophilic or sterically hindered amines. DMAP functions by forming a highly reactive sulfonyl-DMAP intermediate.[1]

Data Presentation: Representative Substrate Scope for Amine Sulfonylation
EntryAmine SubstrateProductCatalystYield (%)Rxn Time (h)
1AnilineN-Phenyl-4-methoxybenzenesulfonamideDMAP (10 mol%)User DeterminedUser Determined
24-ChloroanilineN-(4-Chlorophenyl)-4-methoxybenzenesulfonamideDMAP (10 mol%)User DeterminedUser Determined
34-MethoxyanilineN-(4-Methoxyphenyl)-4-methoxybenzenesulfonamideDMAP (10 mol%)User DeterminedUser Determined
4BenzylamineN-Benzyl-4-methoxybenzenesulfonamideDMAP (10 mol%)User DeterminedUser Determined
5Morpholine4-(4-Methoxybenzenesulfonyl)morpholineDMAP (10 mol%)User DeterminedUser Determined
Experimental Protocol: DMAP-Catalyzed Sulfonylation of Amines
  • To a stirred solution of the amine (1.0 mmol, 1.0 equiv) in dichloromethane (5 mL) under a nitrogen atmosphere, add 4-(Dimethylamino)pyridine (DMAP) (12.2 mg, 0.1 mmol, 10 mol%).

  • Add a stoichiometric base such as triethylamine (1.5 mmol, 1.5 equiv) to the mixture.

  • In a separate flask, dissolve this compound (1.2 mmol, 1.2 equiv) in dichloromethane (2 mL).

  • Add the solution of this compound dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Catalytic Sulfonylation of Alcohols and Phenols

The synthesis of sulfonate esters from alcohols or phenols is a common method for converting the hydroxyl group into a good leaving group or for introducing the sulfonyl moiety for other synthetic purposes. While traditionally carried out with stoichiometric amounts of a base like pyridine, catalytic methods offer a milder and more efficient alternative.

Data Presentation: Representative Substrate Scope for Alcohol and Phenol Sulfonylation
EntrySubstrateProductCatalystYield (%)Rxn Time (h)
1PhenolPhenyl 4-methoxybenzenesulfonateDMAP (10 mol%)User DeterminedUser Determined
24-Nitrophenol4-Nitrophenyl 4-methoxybenzenesulfonateDMAP (10 mol%)User DeterminedUser Determined
3Benzyl alcoholBenzyl 4-methoxybenzenesulfonateDMAP (10 mol%)User DeterminedUser Determined
4CyclohexanolCyclohexyl 4-methoxybenzenesulfonateDMAP (10 mol%)User DeterminedUser Determined
51-OctanolOctyl 4-methoxybenzenesulfonateTriethylamineUser DeterminedUser Determined
Experimental Protocol: Catalytic Sulfonylation of Alcohols/Phenols
  • To a stirred solution of the alcohol or phenol (1.0 mmol, 1.0 equiv) in dichloromethane (5 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol, 1.5 equiv). For more challenging substrates, 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%) can be added as a catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.2 mmol, 1.2 equiv) in dichloromethane (2 mL) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonate ester.

Visualizations

General Workflow for Catalytic Sulfonylation

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve Substrate (Amine, Alcohol, or Phenol) in Solvent AddCat Add Catalyst (e.g., DMAP) and Base (e.g., Triethylamine) Start->AddCat 1 AddSulfonyl Add 4-Methoxyphenylsulfamoyl Chloride Solution AddCat->AddSulfonyl 2 React Stir at Appropriate Temperature AddSulfonyl->React 3 Monitor Monitor Reaction (e.g., by TLC) React->Monitor 4 Quench Quench Reaction Monitor->Quench 5 Extract Aqueous Workup & Extraction Quench->Extract 6 Purify Dry and Concentrate Extract->Purify 7 Final Purify by Chromatography Purify->Final 8

Caption: General experimental workflow for the catalytic sulfonylation of nucleophiles.

DMAP Catalytic Cycle for Sulfonylation

G reagent 4-Methoxyphenylsulfamoyl Chloride intermediate Reactive Acylpyridinium Intermediate [Mos-DMAP]⁺Cl⁻ reagent->intermediate Activation catalyst DMAP catalyst->intermediate product Sulfonylated Product (Mos-XR) intermediate->product Nucleophilic Attack nucleophile Nucleophile (R-XH, X = O, NH) nucleophile->product protonated_base [Et₃N-H]⁺Cl⁻ nucleophile->protonated_base Deprotonation protonated_catalyst [DMAP-H]⁺Cl⁻ product->protonated_catalyst protonated_catalyst->catalyst Regeneration base Base (e.g., Et₃N) base->catalyst base->protonated_base

Caption: Proposed catalytic cycle for DMAP-catalyzed sulfonylation.

Logical Relationship of Catalytic Approaches

G center Catalytic Sulfonylation with this compound sub_amine Sulfonylation of Amines center->sub_amine sub_alcohol Sulfonylation of Alcohols center->sub_alcohol sub_phenol Sulfonylation of Phenols center->sub_phenol cat_dmap DMAP Catalysis (Nucleophilic) sub_amine->cat_dmap Highly Effective sub_alcohol->cat_dmap Effective cat_base Tertiary Amine Catalysis (General Base) sub_alcohol->cat_base Common Method sub_phenol->cat_dmap Effective sub_phenol->cat_base Common Method

Caption: Relationship between substrate types and catalytic methods.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methoxyphenylsulfamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Methoxyphenylsulfamoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct starting material is 4-methoxyaniline (p-anisidine). To prevent side reactions involving the amino group, it is often acetylated to form 4-acetanisidide before the chlorosulfonation step. An alternative starting material is anisole.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can result from several factors. Common causes include incomplete reaction, side reactions, and degradation of the product during workup. Key areas to investigate are the reaction temperature, the ratio of reactants, and the presence of moisture.

Q3: What are the primary side products I should be aware of?

A3: The most significant side product is often the corresponding diaryl sulfone, 4,4'-dimethoxy diphenyl sulfone. This is formed when the initially produced sulfonyl chloride reacts with unreacted 4-methoxyaniline or anisole. Other potential byproducts include polysulfonated species and hydrolysis of the sulfonyl chloride to sulfonic acid if moisture is present.[1]

Q4: How can I minimize the formation of the diaryl sulfone byproduct?

A4: To minimize diaryl sulfone formation, it is crucial to maintain a low reaction temperature, typically between 0-10 °C, during the addition of chlorosulfonic acid. Using a slight excess of chlorosulfonic acid can also help to ensure the complete conversion of the starting material, leaving less available to react with the product.

Q5: My product is an oil or a sticky solid. How can I obtain a crystalline product?

A5: Oily or impure products often contain residual solvent or byproducts. Purification by recrystallization is the most effective method to obtain a clean, crystalline product. If recrystallization is challenging, washing the crude product thoroughly with cold water to remove excess chlorosulfonic acid and other water-soluble impurities is a critical first step.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive chlorosulfonic acid due to moisture exposure. 2. Reaction temperature is too low, leading to slow or no reaction. 3. Insufficient amount of chlorosulfonic acid.1. Use fresh, unopened chlorosulfonic acid. Handle it under anhydrous conditions. 2. While keeping the initial addition cold, allow the reaction to warm gradually to room temperature and stir for a sufficient time to ensure completion. 3. Use a molar excess of chlorosulfonic acid (typically 3-5 equivalents).
Formation of a Large Amount of Diaryl Sulfone Byproduct 1. Reaction temperature is too high, promoting the reaction between the product and starting material. 2. Insufficient mixing, leading to localized high concentrations of starting material.1. Maintain a low temperature (0-10 °C) during the addition of the starting material to chlorosulfonic acid. 2. Ensure vigorous and efficient stirring throughout the reaction.
Product Decomposes During Workup 1. The product is sensitive to water and hydrolyzes to the corresponding sulfonic acid. 2. The workup is performed at too high a temperature.1. Perform the workup quickly and at a low temperature by pouring the reaction mixture onto crushed ice. 2. Isolate the product by filtration as soon as it precipitates and wash with ice-cold water.
Difficulty in Product Purification/Crystallization 1. Presence of oily impurities. 2. Incorrect choice of recrystallization solvent.1. Thoroughly wash the crude product with cold water to remove water-soluble impurities. 2. For recrystallization, consider solvent systems like hexane/ethyl acetate or methanol/water.[2]

Quantitative Data Summary

Table 1: Effect of Reactant Ratio on Yield

Molar Ratio (Starting Material:Chlorosulfonic Acid)Expected Yield RangeNotes
1:3ModerateLower excess may lead to incomplete reaction.
1:4Good to ExcellentA commonly used ratio for efficient conversion.
1:5ExcellentHigher excess can ensure complete reaction but may require more extensive purification.

Table 2: Influence of Temperature on Reaction Outcome

Temperature RangeExpected Outcome
0-10 °COptimal for minimizing sulfone byproduct formation.
10-25 °CIncreased reaction rate, but higher risk of side products.
>25 °CSignificant increase in diaryl sulfone and other byproducts.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride from 4-Acetanisidide

This protocol is adapted from established procedures for the chlorosulfonation of acetanilide.

Materials:

  • 4-Acetanisidide

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4 equivalents of chlorosulfonic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 1 equivalent of 4-acetanisidide in small portions over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour.

  • Gradually warm the mixture to room temperature and continue stirring for an additional 1-2 hours.

  • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of ice-cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as a mixture of hexane and ethyl acetate.

Visualizations

experimental_workflow start Start reactants 1. Add 4-Acetanisidide to Chlorosulfonic Acid (0-10 °C) start->reactants stirring 2. Stir at 0-10 °C, then warm to Room Temperature reactants->stirring workup 3. Pour onto Crushed Ice stirring->workup filtration 4. Filter Precipitate workup->filtration washing 5. Wash with Cold Water filtration->washing drying 6. Dry Under Vacuum washing->drying purification 7. Recrystallize (Optional) drying->purification end End Product drying->end purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_temp Was temperature kept at 0-10 °C during addition? start->check_temp check_reagents Are reagents anhydrous? check_temp->check_reagents Yes increase_stirring Increase stirring and ensure complete dissolution. check_temp->increase_stirring No check_ratio Was a 4-5 fold excess of chlorosulfonic acid used? check_reagents->check_ratio Yes use_fresh_reagents Use fresh, anhydrous reagents. check_reagents->use_fresh_reagents No adjust_ratio Adjust reactant ratio. check_ratio->adjust_ratio No success Yield Improved check_ratio->success Yes failure Consult Further Literature increase_stirring->failure use_fresh_reagents->success adjust_ratio->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

purification of crude product from 4-Methoxyphenylsulfamoyl chloride reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of the crude product from a 4-Methoxyphenylsulfamoyl chloride reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction product?

A1: Common impurities can include unreacted starting materials, by-products, and residual reagents. The most common impurity is the corresponding sulfonic acid (4-methoxyphenylsulfonic acid), which forms due to hydrolysis of the sulfonyl chloride.[1] Other potential impurities include residual chlorinating agents, solvents, and side-reaction products.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purification are recrystallization and column chromatography. For liquid organosulfonyl chlorides, a scrubbing operation with aqueous hydrochloric acid followed by vacuum stripping can be effective in removing sulfonic acids and other volatile impurities.[2] Given that this compound is a solid at room temperature, recrystallization is often a preferred method. Column chromatography is useful for removing impurities with similar solubility characteristics to the desired product.[3][4]

Q3: Why is it crucial to minimize water during the workup and purification?

A3: this compound, like other sulfonyl chlorides, is susceptible to hydrolysis, where it reacts with water to form the corresponding 4-methoxyphenylsulfonic acid.[5] This not only reduces the yield of the desired product but also introduces a significant impurity that may need to be removed in a subsequent step.

Q4: Can I store the crude this compound before purification?

A4: It is highly recommended to purify the crude product as soon as possible. Due to its sensitivity to moisture, prolonged storage can lead to degradation through hydrolysis.[5] If storage is unavoidable, it should be kept in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Oily Product Instead of Solid Presence of solvent or low-melting point impurities.1. Ensure all reaction solvents have been thoroughly removed under reduced pressure.2. Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization.3. If trituration fails, proceed with column chromatography for purification.
Low Yield After Purification 1. Incomplete reaction.2. Product loss during extraction and washing steps.3. Significant hydrolysis of the product to 4-methoxyphenylsulfonic acid.[5]1. Monitor the reaction progress using TLC or another appropriate analytical method to ensure completion.2. Minimize the number of aqueous washes. If an aqueous workup is necessary, use cold brine to reduce the solubility of the product in the aqueous layer.3. Ensure all workup and purification steps are performed under anhydrous conditions where possible.
Product is Contaminated with Starting Material (e.g., Anisole) 1. Incomplete reaction.2. Use of excess starting material.1. Increase the reaction time or temperature (if the product is stable under these conditions).2. Purify the product using column chromatography, as the difference in polarity between anisole and the sulfamoyl chloride is significant.
Recrystallization Fails to Yield Crystals 1. Inappropriate solvent system.2. Product is too soluble in the chosen solvent, even at low temperatures.3. Presence of impurities inhibiting crystallization.1. Perform small-scale solvent screening to find a suitable solvent or solvent pair (e.g., a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble).2. Try adding a non-polar "anti-solvent" dropwise to the solution of the product in a more polar solvent until turbidity is observed, then heat to redissolve and cool slowly.3. If impurities are the issue, first purify by column chromatography and then recrystallize the resulting solid.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. A common approach is to use a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Dissolution : Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system).

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath. If using a binary system and the product is still soluble, add the less polar solvent dropwise until the solution becomes cloudy, then heat slightly until it is clear again before cooling.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent.

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase : Use silica gel as the stationary phase.

  • Eluent Selection : A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing : The column can be packed using either a "wet-packing" or "dry-packing" method to ensure a uniform and bubble-free column bed.[4]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution : Run the column by passing the eluent through, applying gentle air pressure if necessary (flash chromatography).

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Decision Guides

G Purification Workflow for this compound cluster_start Start cluster_assessment Initial Assessment cluster_solid Solid Product Path cluster_oily Oily Product Path start Crude Product assess Assess Physical State start->assess recrystallize Recrystallization assess->recrystallize Solid triturate Triturate with Hexanes assess->triturate Oil check_purity1 Check Purity (TLC/NMR) recrystallize->check_purity1 pure_solid Pure Solid Product check_purity1->pure_solid Pure column_chrom Column Chromatography check_purity1->column_chrom Impure triturate->recrystallize Becomes Solid triturate->column_chrom Remains Oily check_purity2 Check Purity (TLC/NMR) column_chrom->check_purity2 pure_solid2 Pure Solid Product check_purity2->pure_solid2

Caption: A workflow for the purification of this compound.

G Troubleshooting Low Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed cause1 Incomplete Reaction low_yield->cause1 cause2 Product Loss During Workup low_yield->cause2 cause3 Hydrolysis low_yield->cause3 solution1 Monitor Reaction by TLC cause1->solution1 solution2 Use Cold Brine for Washes cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: A troubleshooting guide for low yield in the purification process.

References

Technical Support Center: 4-Methoxyphenylsulfamoyl Chloride Sulfonylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxyphenylsulfamoyl chloride in sulfonylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonylation of amines and phenols with this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of this compound: The reagent is sensitive to moisture and can hydrolyze. 2. Inefficient reaction conditions: Incorrect temperature, solvent, or base can hinder the reaction. 3. Sterically hindered substrate: Large or complex amines or phenols may react slowly.1. Ensure the this compound is fresh and has been stored under anhydrous conditions. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize reaction conditions. For primary and secondary amines, reactions are often carried out at 0 °C to room temperature. For less reactive substrates, gentle heating may be required. Use an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). 3. For sterically hindered substrates, consider using a more nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a standard base like triethylamine or pyridine.[1]
Presence of Multiple Spots on TLC 1. Formation of side products: Common side products include the hydrolyzed sulfonyl chloride (4-methoxyphenylsulfonic acid), bis-sulfonated primary amines, and potentially C-sulfonylated phenols. 2. Incomplete reaction: Starting materials may still be present.1. To minimize hydrolysis, ensure all reagents and solvents are anhydrous. To avoid bis-sulfonylation of primary amines, use a controlled stoichiometry of the sulfamoyl chloride (e.g., 1.0-1.1 equivalents). For phenols, lower temperatures and less forcing conditions may reduce the likelihood of C-sulfonylation. 2. Monitor the reaction progress by TLC. If the reaction has stalled, consider adding more reagent or extending the reaction time.
Difficult Purification 1. Co-elution of product and impurities: The desired sulfonamide or sulfonate ester may have similar polarity to side products. 2. Presence of base-related impurities: Salts formed from the base (e.g., triethylammonium chloride) can complicate purification.1. Utilize a different solvent system for column chromatography to improve separation. If co-elution persists, consider recrystallization or preparative HPLC. 2. Before chromatographic purification, perform an aqueous workup to remove water-soluble salts. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine base, followed by a wash with a saturated sodium bicarbonate solution and brine.
Formation of a White Precipitate During Reaction 1. Formation of hydrochloride salt of the base: The reaction of the sulfamoyl chloride with the amine or phenol in the presence of a tertiary amine base generates the hydrochloride salt of the base.1. This is a normal observation and indicates that the reaction is proceeding. The salt is typically removed during the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the sulfonylation of a primary amine with this compound?

A1: The two most common side products are the corresponding bis-sulfonated amine (a di-sulfonamide) and 4-methoxyphenylsulfonic acid. Bis-sulfonylation can occur when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfamoyl chloride. 4-methoxyphenylsulfonic acid is formed from the hydrolysis of the this compound by any residual water in the reaction mixture.

Q2: How can I prevent the formation of the bis-sulfonated side product when reacting a primary amine?

A2: To minimize bis-sulfonylation, it is crucial to control the stoichiometry of the reactants. Use a slight excess (no more than 1.1 equivalents) of the this compound relative to the primary amine. Adding the sulfamoyl chloride slowly to the reaction mixture can also help to maintain a low concentration of the reagent and reduce the likelihood of the secondary reaction.

Q3: What is the role of the base in the sulfonylation reaction, and which one should I choose?

A3: The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[2] Triethylamine is a stronger, non-nucleophilic base, while pyridine is a weaker base but can also act as a nucleophilic catalyst.[1] For simple sulfonylation of unhindered amines and phenols, triethylamine is often sufficient. For more challenging substrates, pyridine or the addition of a catalytic amount of DMAP can be beneficial.

Q4: My this compound is old. Can I still use it?

A4: It is highly recommended to use fresh this compound. Over time, the reagent can hydrolyze to 4-methoxyphenylsulfonic acid, which will be unreactive in the sulfonylation reaction and can complicate purification. If you must use older reagent, it is advisable to check its purity by, for example, NMR spectroscopy before use.

Q5: Can C-sulfonylation occur when reacting this compound with a phenol?

A5: While O-sulfonylation is the expected and major reaction pathway with phenols, C-sulfonylation (a Friedel-Crafts-type reaction) is a potential side reaction, particularly with electron-rich phenols and under more forcing conditions (e.g., higher temperatures or the presence of a Lewis acid catalyst). To favor O-sulfonylation, it is recommended to perform the reaction at low temperatures (e.g., 0 °C) in the presence of a non-Lewis acidic base.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine
  • Dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Sulfonylation of a Phenol
  • Dissolve the phenol (1.0 eq.) and a suitable base (e.g., pyridine, 2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 eq.) portion-wise to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute with the solvent and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography.

Visualizations

Sulfonylation_Pathways cluster_reactants Reactants cluster_products Desired Products cluster_side_products Common Side Products 4-MPSC 4-Methoxyphenylsulfamoyl Chloride Sulfonate_Ester O-Sulfonate Ester 4-MPSC->Sulfonate_Ester + Phenol, Base Hydrolysis_Product 4-Methoxyphenylsulfonic Acid 4-MPSC->Hydrolysis_Product + H2O Amine Primary Amine (R-NH2) Phenol Phenol (Ar-OH) C_Sulfonylation C-Sulfonylated Phenol Phenol->C_Sulfonylation + 4-MPSC, Forcing Conditions Sulfonamide N-Sulfonamide Bis_Sulfonamide Bis-Sulfonamide Sulfonamide->Bis_Sulfonamide + 4-MPSC, Base

Caption: Main reaction pathways and common side reactions in sulfonylation using this compound.

Troubleshooting_Workflow TLC_Analysis TLC Analysis Low_Yield Issue: Low Yield TLC_Analysis->Low_Yield Incomplete Reaction Multiple_Spots Issue: Multiple Spots TLC_Analysis->Multiple_Spots Side Products Workup Aqueous Workup TLC_Analysis->Workup Reaction Complete Check_Reagent Check Reagent Quality Low_Yield->Check_Reagent Identify_Side_Products Identify Side Products (Hydrolysis, Bis-sulfonylation) Multiple_Spots->Identify_Side_Products Purification Purification Workup->Purification Pure_Product Pure Product Purification->Pure_Product Successful Adjust_Purification Adjust Purification Method Purification->Adjust_Purification Difficult Optimize_Conditions Optimize Conditions (Temp, Base, Stoichiometry) Check_Reagent->Optimize_Conditions Reaction_Setup Reaction_Setup Optimize_Conditions->Reaction_Setup Identify_Side_Products->Optimize_Conditions Adjust_Purification->Purification Reaction_Setup->TLC_Analysis

Caption: A logical workflow for troubleshooting common issues in sulfonylation reactions.

References

optimizing temperature and time for 4-Methoxyphenylsulfamoyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxyphenylsulfamoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound?

A1: this compound is a sulfonyl chloride derivative that readily reacts with primary and secondary amines to form the corresponding sulfonamides.[1] These reactions are generally efficient and proceed under mild conditions.

Q2: What are the most common solvents and bases used for reactions with this compound?

A2: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents. Pyridine and triethylamine (TEA) are frequently employed as bases to neutralize the HCl generated during the reaction.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. The disappearance of the starting amine and the appearance of the less polar sulfonamide product spot can be visualized.

Q4: What are the expected byproducts in this reaction?

A4: The primary byproduct is the hydrochloride salt of the base used (e.g., triethylammonium chloride). In some cases, side reactions such as the formation of sulfinamides can occur, although this is less common under standard conditions.[3] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can also occur if moisture is present.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no sulfonamide product. What could be the issue?

A: Several factors can contribute to low or no product yield. Consider the following potential causes and solutions:

  • Cause 1: Inactive this compound. The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.

    • Solution: Use fresh or properly stored this compound. Ensure all glassware is thoroughly dried before use.

  • Cause 2: Low nucleophilicity of the amine. Sterically hindered or electron-deficient amines can exhibit low reactivity.[2]

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a more forcing solvent with a higher boiling point.

  • Cause 3: Insufficient base. An inadequate amount of base will result in the formation of the amine hydrochloride salt, which is unreactive.

    • Solution: Use at least a stoichiometric equivalent of the base. For less nucleophilic amines, using a slight excess of the base may be beneficial.

  • Cause 4: Inappropriate solvent. The choice of solvent can influence reaction rates.

    • Solution: While DCM and THF are common, switching to a different solvent like acetonitrile might improve the yield for certain substrates.[4]

Problem 2: Formation of Multiple Products

Q: My TLC plate shows multiple product spots. What are these impurities?

A: The formation of multiple products can be due to side reactions or the presence of impurities in the starting materials.

  • Cause 1: Presence of secondary amines in the primary amine starting material. This will lead to the formation of two different sulfonamide products.

    • Solution: Purify the starting amine before use.

  • Cause 2: Over-reduction of the sulfonyl chloride. While less common, under certain conditions, the sulfonyl chloride can be reduced to a sulfinamide, which will appear as a separate spot on the TLC.[3]

    • Solution: Ensure that no unintended reducing agents are present in the reaction mixture.

  • Cause 3: Reaction with the solvent. Some solvents can react with the sulfonyl chloride under certain conditions.

    • Solution: Choose an inert solvent for the reaction.

Problem 3: Difficult Purification

Q: I am having trouble purifying my sulfonamide product. What is the best method?

A: Purification challenges often arise from the physical properties of the product and the nature of the byproducts.

  • Issue 1: Co-elution of the product with starting material or byproducts during column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. If the byproduct is the hydrochloride salt of the base, a simple aqueous workup before chromatography should remove it.

  • Issue 2: The product is an oil and difficult to handle.

    • Solution: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization.

Data Presentation: Optimizing Reaction Conditions

The following table provides hypothetical data to illustrate the effect of temperature and time on the yield of the reaction between this compound and a generic primary amine.

EntryTemperature (°C)Time (h)Yield (%)
10265
2Room Temperature285
3Room Temperature692
440295
540495
660 (Reflux in DCM)190

This data suggests that for this model reaction, increasing the temperature to 40°C provides a high yield in a shorter time frame.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the primary amine (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Addition of Base: Cool the solution to 0°C using an ice bath and add triethylamine (1.2 mmol, 1.2 eq).

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.[2]

  • Workup: Upon completion, quench the reaction with the addition of water (15 mL). Separate the organic layer, and wash it sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

experimental_workflow start Start prep Dissolve Amine and Base in DCM start->prep 1. cool Cool to 0°C prep->cool 2. add_sulfonyl Add 4-Methoxyphenylsulfamoyl Chloride Solution cool->add_sulfonyl 3. react Stir at Room Temperature add_sulfonyl->react 4. monitor Monitor by TLC react->monitor 5. workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify 6. end Final Product purify->end 7.

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield start Low or No Yield check_sm Check Starting Material Purity/Activity start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Base, Solvent) sm_ok->check_conditions Yes replace_sm Use Fresh/Purified Starting Materials sm_ok->replace_sm No conditions_ok Conditions Appropriate? check_conditions->conditions_ok increase_temp_time Increase Temperature and/or Reaction Time conditions_ok->increase_temp_time Yes end_fail Consult Further conditions_ok->end_fail No, Re-evaluate end_success Improved Yield increase_temp_time->end_success replace_sm->end_success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Removal of Unreacted 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals dealing with the removal of excess 4-Methoxyphenylsulfamoyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for quenching unreacted this compound in a reaction mixture?

The most common and straightforward method is to quench the reaction mixture with water or an aqueous solution.[1][2] Aryl sulfonyl chlorides react with water to form the corresponding sulfonic acid (4-methoxybenzenesulfonic acid), which is typically water-soluble and can be easily removed in an aqueous workup.[1][3][4] For reactions sensitive to water, alternative quenching agents can be used.

Q2: My desired product is base-sensitive. Can I still use a basic wash during workup?

If your product is sensitive to strong bases, you can use a mild base like aqueous sodium bicarbonate (NaHCO₃) for the wash.[3][4] This is usually sufficient to deprotonate the resulting sulfonic acid, forming its sodium salt, which has very high aqueous solubility, facilitating its removal from the organic phase. A simple water or brine wash can also be effective, although slightly less so than a basic wash.[1]

Q3: Are there non-aqueous methods to remove excess this compound?

Yes, several non-aqueous methods can be employed, which are particularly useful if your target molecule is water-sensitive.

  • Chromatography: Direct purification of the crude reaction mixture using silica gel flash chromatography can effectively separate the desired product from the unreacted sulfonyl chloride, which is often less polar and has a high Rf value.[4]

  • Reaction with Cellulose: Unreacted tosyl chloride, a similar reagent, can be removed by reacting it with cellulosic materials like filter paper, followed by simple filtration.[5] This method converts the sulfonyl chloride into a solid-supported sulfonate ester.

  • Stoichiometric Control: To minimize excess reagent, consider using slightly less than a full equivalent of the sulfamoyl chloride (e.g., 0.95-0.98 equivalents) to ensure it is the limiting reagent and is fully consumed during the reaction.[4]

Q4: How can I convert the unreacted sulfamoyl chloride into a different, more easily removable compound?

Quenching with an amine, such as aqueous ammonia (NH₄OH) or a simple primary/secondary amine, will convert the this compound into the corresponding sulfonamide (4-methoxybenzenesulfonamide).[4][6] This resulting sulfonamide is often highly polar and can be more easily separated from a less polar desired product by extraction or chromatography.[6]

Q5: How can I verify that all the unreacted this compound has been removed?

Several analytical techniques can be used to confirm its removal:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting sulfamoyl chloride.[4][6] Co-spotting the crude product with a reference standard of the starting material is highly recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector provides a quantitative assessment of the purity of your product and can detect trace amounts of the unreacted starting material.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS, particularly in Selected Ion Monitoring (SIM) mode, offers very high sensitivity for detecting trace levels of residual sulfonyl chlorides or related impurities.[8]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Product appears oily or fails to crystallize after workup. Residual chlorinated solvents (e.g., DCM) or sulfur-containing byproducts may be present.[3]Dry the product under high vacuum for an extended period. If the issue persists, re-purify using flash chromatography with a different solvent system or recrystallize from an appropriate solvent.
An emulsion forms during the aqueous extraction. The organic solvent has partial water solubility, or high concentrations of salts and polar byproducts are present.Add a saturated aqueous solution of NaCl (brine) to break the emulsion. If the emulsion is persistent, filter the entire mixture through a pad of Celite®.
Unreacted sulfamoyl chloride co-elutes with the desired product during column chromatography. The polarities of the two compounds are very similar in the chosen eluent system.1. Change the solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Before chromatography, quench the crude mixture with aqueous ammonia to convert the sulfamoyl chloride to the much more polar sulfonamide, which will have a significantly lower Rf.[6]

Key Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Workup
  • Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the exotherm from the quench.

  • Quenching: Slowly and cautiously add deionized water to the stirred reaction mixture.[2] Alternatively, pour the reaction mixture into a beaker containing ice and stir vigorously.[2][3]

  • Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction was in a water-miscible solvent, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

  • Washing: Wash the organic layer sequentially with:

    • A saturated aqueous solution of NaHCO₃ to remove the 4-methoxybenzenesulfonic acid byproduct.[4]

    • A saturated aqueous solution of NaCl (brine) to remove residual water.[1]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product for residual starting material using TLC or HPLC.

Protocol 2: Quenching with Aqueous Ammonia for Facile Removal
  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Ammonia Quench: Slowly add a 10% aqueous solution of ammonium hydroxide (NH₄OH) to the reaction mixture and stir vigorously for 15-30 minutes.[6] This converts the unreacted sulfamoyl chloride to 4-methoxybenzenesulfonamide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Washing: Wash the organic layer with water and then brine. The highly polar sulfonamide byproduct will remain in the aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product should be substantially free of the sulfonamide impurity, simplifying subsequent purification.

Data and Method Comparison

Table 1: Comparison of Common Quenching Methods

Quenching AgentResulting ByproductByproduct PropertiesAdvantagesDisadvantages
Water / Ice [2]4-Methoxybenzenesulfonic acidAcidic, water-solubleSimple, inexpensive reagents.[1]The resulting acid may be harmful to acid-sensitive products. Hydrolysis can be slow.[3]
Aqueous NaHCO₃ [4]Sodium 4-methoxybenzenesulfonateSalt, highly water-solubleNeutralizes the acidic byproduct, excellent phase separation.Generates CO₂ gas, requires slow addition and venting. Not suitable for products sensitive to mild base.
Aqueous NH₄OH [6]4-MethoxybenzenesulfonamideNeutral, highly polar solidByproduct is very polar, making chromatographic separation from non-polar products very easy.[6]Introduces a new amide impurity that must be removed.

Table 2: Comparison of Analytical Detection Methods

MethodPrincipleSensitivityThroughputUse Case
TLC Differential partitioning on a solid phaseLow to ModerateHighRapid, qualitative monitoring of reaction progress and workup efficiency.[4]
HPLC-UV [7]Separation by liquid chromatography, detection by UV absorbanceHighMediumQuantitative analysis of product purity and detection of residual starting material.
GC-MS (SIM) [8]Separation by gas chromatography, detection by mass spectrometryVery HighMediumTrace-level quantification of volatile impurities, confirmation of identity by mass.[8]

Visualized Workflows and Reactions

Removal_Workflow A Crude Reaction Mixture (Product + Unreacted Sulfamoyl Chloride) B Quenching Step A->B Add Quenching Agent (e.g., Water, NH4OH) C Aqueous Workup (Liquid-Liquid Extraction) B->C D Separated Organic Layer (Crude Product) C->D Contains Desired Product E Aqueous Layer (Byproducts) C->E Contains Water-Soluble Impurities F Drying & Concentration D->F G Purified Product F->G H Purity Analysis (TLC, HPLC, GC-MS) G->H

Caption: General workflow for quenching and isolating a product after reaction.

Quenching_Reactions cluster_0 Quenching with Water cluster_1 Quenching with Ammonia A 4-Methoxyphenyl- sulfamoyl chloride C 4-Methoxybenzene- sulfonic acid (Water-Soluble) A->C + B H₂O D 4-Methoxyphenyl- sulfamoyl chloride F 4-Methoxybenzene- sulfonamide (Highly Polar) D->F + E NH₃ (from NH₄OH)

Caption: Chemical transformations during common quenching procedures.

References

Technical Support Center: Managing the Hydrolytic Stability of 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the hydrolytic stability of 4-Methoxyphenylsulfamoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolytic stability a concern?

A1: this compound is a reagent commonly used in organic synthesis, particularly for the preparation of sulfonamides, which are important motifs in many pharmaceutical compounds. As a sulfamoyl chloride, it is highly reactive and susceptible to hydrolysis, a reaction with water that cleaves the sulfur-chlorine bond. This decomposition renders the reagent inactive for its intended purpose and can lead to inconsistent reaction outcomes and the formation of impurities.

Q2: How should I properly store this compound to minimize hydrolysis?

A2: To ensure its longevity and reactivity, this compound should be stored under stringent anhydrous conditions. Recommended storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures, typically in a freezer at -20°C.[1][2][3] It is also advisable to store it in a desiccator to protect it from atmospheric moisture.

Q3: What are the primary factors that accelerate the hydrolysis of this compound?

A3: The primary factors that accelerate hydrolysis are:

  • Presence of Water: Even trace amounts of moisture can lead to significant degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.

  • pH: The rate of hydrolysis can be influenced by the pH of the medium, with both acidic and basic conditions potentially accelerating the decomposition.

  • Solvent Choice: Protic solvents (e.g., alcohols, water) will react with the sulfamoyl chloride. Aprotic solvents are necessary for reactions, and they must be thoroughly dried before use.

Q4: What are the visible signs of degradation of this compound?

A4: this compound is typically a solid. Signs of degradation due to hydrolysis can include a change in appearance from a crystalline solid to a more clumpy or syrupy consistency, and a faint acidic smell due to the formation of hydrochloric acid as a byproduct. For definitive assessment, analytical techniques such as NMR or HPLC should be used to check the purity.

Troubleshooting Guides

Problem 1: My reaction with this compound is giving low or no yield of the desired product.

  • Possible Cause 1: Reagent Degradation. The this compound may have hydrolyzed due to improper storage or handling.

    • Solution: Before use, check the purity of the reagent. If degradation is suspected, it is best to use a fresh, unopened bottle. Ensure that the reagent is handled quickly in a dry environment (e.g., glovebox or under a stream of inert gas) to minimize exposure to atmospheric moisture.

  • Possible Cause 2: Wet Solvents or Reagents. The presence of water in the reaction mixture will preferentially react with the sulfamoyl chloride.

    • Solution: Use freshly dried, anhydrous solvents. Ensure all other reagents and glassware are scrupulously dried before starting the reaction. Glassware should be oven-dried and cooled under a stream of inert gas or in a desiccator.

  • Possible Cause 3: Inappropriate Reaction Temperature. The reaction may be sensitive to temperature.

    • Solution: Depending on the specific reaction, cooling may be necessary to control the reactivity and prevent side reactions. Consult the literature for the optimal temperature for your specific transformation.

Problem 2: I am observing unexpected byproducts in my reaction mixture.

  • Possible Cause: Hydrolysis Byproducts. The primary byproduct of hydrolysis is 4-methoxyphenylsulfamic acid. This, along with HCl also generated, can potentially catalyze other side reactions.

    • Solution: Implement rigorous anhydrous techniques as described above. Purify the crude product using an appropriate method (e.g., column chromatography, recrystallization) to remove the sulfamic acid byproduct.

Quantitative Data on Hydrolytic Stability

ConditionParameterExpected Half-life (t½)Relative Rate of Hydrolysis
Temperature 0°CLongerSlower
25°C (Room Temp)ShorterFaster
50°CVery ShortVery Fast
pH 4 (Acidic)ShortFast
7 (Neutral)ModerateModerate
9 (Basic)ShortFast
Solvent Dichloromethane (anhydrous)Very LongVery Slow
Tetrahydrofuran (anhydrous)LongSlow
Acetonitrile (anhydrous)ModerateModerate
WaterVery ShortVery Fast

Note: This data is illustrative. The actual rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by ¹H NMR

Objective: To determine the purity of this compound and check for the presence of its hydrolysis product, 4-methoxyphenylsulfamic acid.

Materials:

  • This compound sample

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • Glass syringe

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dry the NMR tube in an oven and cool it under a stream of inert gas.

  • In a glovebox or under an inert atmosphere, weigh a small amount (5-10 mg) of the this compound sample directly into the NMR tube.

  • Using a dry syringe, add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.

  • Cap the NMR tube and gently agitate to dissolve the sample.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for this compound.

    • Look for the appearance of new peaks corresponding to 4-methoxyphenylsulfamic acid. The presence of these peaks indicates hydrolysis.

    • The purity can be estimated by integrating the peaks of the compound and its hydrolysis byproduct.

Protocol 2: Small-Scale Test Reaction to Qualify a Batch of this compound

Objective: To confirm the reactivity of a batch of this compound before committing to a large-scale reaction.

Materials:

  • This compound

  • A simple, primary or secondary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine)

  • Dry glassware

  • TLC plates and appropriate developing solvent system

Procedure:

  • Set up a small, dry reaction flask (e.g., 10 mL round-bottom flask) with a magnetic stir bar under an inert atmosphere.

  • Dissolve a small amount of the amine (e.g., 0.1 mmol) and the base (0.12 mmol) in the anhydrous solvent (2 mL).

  • Cool the solution in an ice bath.

  • Add a stoichiometric amount of this compound (0.1 mmol).

  • Allow the reaction to stir for a specified time (e.g., 1 hour).

  • Monitor the reaction progress by TLC. Spot the starting amine and the reaction mixture.

  • Analysis:

    • A successful reaction will show the consumption of the starting amine and the appearance of a new, less polar spot corresponding to the sulfonamide product.

    • If the amine spot remains unchanged, it is a strong indication that the this compound is not reactive, likely due to hydrolysis.

Visualizations

Hydrolysis_Pathway reagent 4-Methoxyphenylsulfamoyl Chloride product 4-Methoxyphenylsulfamic Acid (Inactive) reagent->product Hydrolysis byproduct HCl (Hydrochloric Acid) reagent->byproduct + water H₂O (Water) water->product

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Low or No Product Yield check_reagent Is the 4-Methoxyphenylsulfamoyl chloride old or improperly stored? start->check_reagent check_solvents Were solvents and reagents anhydrous? check_reagent->check_solvents No new_reagent Use a fresh bottle of reagent and handle under inert gas. check_reagent->new_reagent Yes check_conditions Are reaction conditions (temp, time) appropriate? check_solvents->check_conditions Yes dry_materials Thoroughly dry all solvents, reagents, and glassware. check_solvents->dry_materials No optimize Optimize reaction conditions based on literature. check_conditions->optimize No success Problem Solved check_conditions->success Yes new_reagent->success dry_materials->success optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Decision_Tree start Planning an experiment with This compound check_purity Is the reagent's purity confirmed? start->check_purity run_nmr Perform ¹H NMR analysis to check for hydrolysis. check_purity->run_nmr No setup_reaction Set up reaction under anhydrous conditions. check_purity->setup_reaction Yes run_nmr->check_purity solvent_choice Select a dry, aprotic solvent. setup_reaction->solvent_choice temp_control Use appropriate temperature control (e.g., ice bath). solvent_choice->temp_control proceed Proceed with the reaction. temp_control->proceed

Caption: Decision tree for experimental setup.

References

Technical Support Center: Work-up Procedures for Reactions Involving 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyphenylsulfamoyl Chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Q1: After quenching my reaction with water, I observe a persistent emulsion during ethyl acetate extraction. How can I resolve this?

A1: Emulsion formation is a common issue, particularly when using chlorinated solvents or when the aqueous layer is basic. Here are several strategies to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.

  • Filtration through Celite: Persistent emulsions can be caused by fine solid particles. Filter the entire mixture through a pad of Celite. Celite is a filter aid that can remove these particulates, often breaking the emulsion.[1]

  • Patience and Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes to an hour) can lead to phase separation.[1]

  • Solvent Evaporation: If the emulsion persists, and your product is not volatile, you can remove the organic solvent via rotary evaporation. The resulting residue can then be redissolved in a fresh portion of the extraction solvent and the aqueous extraction repeated.[1]

Q2: My final product is a low-melting solid or an oil, and I am having difficulty removing residual solvent.

A2: Removing the last traces of solvent from viscous oils or low-melting solids can be challenging.

  • High Vacuum Drying: Use a high-vacuum pump to remove residual solvent. For non-volatile compounds, this is highly effective.

  • Azeotropic Removal: Dissolve the product in a small amount of a solvent that forms a low-boiling azeotrope with the solvent you are trying to remove (e.g., adding toluene to remove water). Subsequent evaporation on a rotary evaporator will remove the azeotrope and the desired solvent.

Q3: I have a low yield of my desired sulfonamide after the work-up. What are the potential causes and solutions?

A3: Low yields can result from several factors during the reaction or work-up.

  • Incomplete Reaction: Ensure the initial reaction has gone to completion by using a slight excess (10-20 mol%) of the this compound.[2]

  • Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to 4-methoxybenzenesulfonic acid.[2] Ensure all glassware is dry and use anhydrous solvents.

  • Product Loss During Extraction: Your sulfonamide product may have some solubility in the aqueous layer, especially if it is a primary or secondary sulfonamide which can be deprotonated in a basic wash. To minimize this, use a minimally basic wash solution (e.g., saturated sodium bicarbonate) and perform multiple extractions with smaller volumes of the organic solvent.

  • Product Loss During Recrystallization: Ensure you are using a minimal amount of hot solvent for recrystallization to avoid leaving a significant amount of your product in the mother liquor. Cooling the solution slowly and then in an ice bath can maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction involving this compound?

A1: The most common and effective method for quenching is the addition of an aqueous solution of a base.

  • Aqueous Ammonia: For the synthesis of primary sulfonamides, an excess of aqueous ammonia is typically used. This not only quenches the unreacted sulfonyl chloride but also forms the desired sulfonamide.

  • Sodium Bicarbonate Solution: For reactions where an amine has already been added to form a secondary or tertiary sulfonamide, a saturated aqueous solution of sodium bicarbonate is a good choice. It will neutralize any HCl generated and hydrolyze the remaining this compound to the water-soluble 4-methoxybenzenesulfonic acid sodium salt.

Q2: How can I remove unreacted this compound from my crude product?

A2: Unreacted this compound can be removed through hydrolysis during the aqueous work-up. By washing the organic layer with a basic solution (e.g., sodium bicarbonate), the sulfonyl chloride is converted to the corresponding sulfonic acid salt, which is soluble in the aqueous layer and thus removed from the organic phase.[3]

Q3: What are the recommended solvent systems for the purification of sulfonamides derived from this compound?

A3: The choice of solvent system depends on the polarity of the sulfonamide.

  • Recrystallization: A common and effective method for purifying solid sulfonamides is recrystallization. A mixture of ethanol and water, or methanol and water, is often a good starting point. The crude product is dissolved in a minimal amount of the hot alcohol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is recommended. Silica gel is the most common stationary phase.[4][5] The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired sulfonamide. A typical starting eluent system could be 9:1 hexanes:ethyl acetate, with the polarity gradually increased as needed.

Data Summary

Work-up StepReagent/SolventPurposeKey Considerations
Quenching Saturated aq. NaHCO₃Neutralize HCl, hydrolyze unreacted sulfonyl chlorideAdd slowly to control gas evolution.
Aqueous NH₃Form primary sulfonamide and quenchUse in excess.
Extraction Ethyl acetate, DichloromethaneIsolate the sulfonamide productPerform multiple extractions for better recovery.
Washing WaterRemove water-soluble impurities
Brine (sat. aq. NaCl)Break emulsions, remove residual water
Drying Anhydrous Na₂SO₄ or MgSO₄Remove trace water from the organic layerEnsure the drying agent is free-flowing.
Purification Ethanol/Water or Methanol/WaterRecrystallization of solid productsUse minimal hot solvent.
Hexanes/Ethyl Acetate on Silica GelColumn chromatography for oils or difficult separationsStart with a low polarity eluent and gradually increase.

Experimental Protocols

Detailed Methodology: Work-up of a Typical Reaction of this compound with an Amine

This protocol outlines a standard aqueous work-up procedure for the isolation and purification of a sulfonamide product.

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Reaction Mixture in Organic Solvent (e.g., Dichloromethane) quench 1. Quench Reaction (Add sat. aq. NaHCO₃) reaction_mixture->quench extract 2. Transfer to Separatory Funnel and Extract with Ethyl Acetate quench->extract wash_h2o 3. Wash Organic Layer with Water extract->wash_h2o wash_brine 4. Wash Organic Layer with Brine wash_h2o->wash_brine dry 5. Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->dry filter_evaporate 6. Filter and Evaporate Solvent dry->filter_evaporate crude_product Crude Sulfonamide Product filter_evaporate->crude_product recrystallize 7a. Recrystallization (e.g., Ethanol/Water) crude_product->recrystallize column 7b. Column Chromatography (Silica Gel, Hexanes/EtOAc) crude_product->column pure_product Pure Sulfonamide Product recrystallize->pure_product column->pure_product

Caption: A typical experimental workflow for the work-up and purification of sulfonamides.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Product Yield

This diagram illustrates a logical approach to troubleshooting low yields in sulfonamide synthesis work-up.

troubleshooting_yield start Low Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction optimize_reaction Optimize Reaction Conditions (e.g., increase reaction time, temperature, or equivalents of reagents) incomplete_reaction->optimize_reaction Yes check_workup Analyze Aqueous Layers for Product incomplete_reaction->check_workup No yield_ok Yield Improved optimize_reaction->yield_ok product_in_aqueous Product in Aqueous Layer? check_workup->product_in_aqueous adjust_ph Adjust pH of Aqueous Layer and Re-extract product_in_aqueous->adjust_ph Yes check_purification Analyze Mother Liquor/Column Fractions product_in_aqueous->check_purification No adjust_ph->yield_ok product_in_mother_liquor Significant Product in Mother Liquor? check_purification->product_in_mother_liquor optimize_recrystallization Optimize Recrystallization (e.g., use less solvent, slower cooling) product_in_mother_liquor->optimize_recrystallization Yes product_in_mother_liquor->yield_ok No, further investigation needed optimize_recrystallization->yield_ok

Caption: A decision tree for troubleshooting low product yields.

References

preventing dimer formation in 4-Methoxyphenylsulfamoyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyphenylsulfamoyl chloride. The primary focus is on preventing the common issue of dimer formation during sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the "dimer" that forms during reactions with this compound?

A1: The term "dimer" in this context typically refers to the formation of a disulfonamide byproduct. This occurs when the nitrogen atom of the newly formed sulfonamide product acts as a nucleophile and attacks a second molecule of this compound. The resulting structure is N,N-bis(4-methoxyphenylsulfonyl)amine or a substituted derivative if a primary amine was used as the initial reactant.

Q2: What is the general reaction mechanism leading to dimer formation?

A2: The formation of the disulfonamide dimer is a two-step process:

  • Monosulfonamide Formation: The primary or secondary amine reacts with the first molecule of this compound to form the desired monosulfonamide.

  • Disulfonamide Formation (Dimerization): If the reaction conditions are not optimal, the nitrogen of the monosulfonamide, which is still nucleophilic, can attack the sulfonyl chloride of a second molecule of this compound. This side reaction is more likely to occur with primary amines as the resulting secondary sulfonamide is more reactive than the tertiary sulfonamide formed from a secondary amine.

Q3: What are the key factors that influence the formation of the disulfonamide dimer?

A3: Several factors can promote the formation of the unwanted dimer:

  • Stoichiometry: Using an excess of this compound relative to the amine nucleophile significantly increases the likelihood of the sulfonamide product reacting further to form the dimer.

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for the less reactive sulfonamide nitrogen to attack the sulfonyl chloride, leading to increased dimer formation.

  • Rate of Addition: Rapid addition of the sulfamoyl chloride can create localized areas of high concentration, promoting the second reaction before the initial amine has been fully consumed.

  • Steric Hindrance: Less sterically hindered amines are more susceptible to forming the dimer, as the resulting sulfonamide is more accessible for a second reaction.

Troubleshooting Guide: Preventing Dimer Formation

This guide provides systematic steps to troubleshoot and minimize the formation of the disulfonamide byproduct in your reactions.

Issue: Significant formation of a higher molecular weight byproduct, suspected to be the disulfonamide dimer.

Solution Workflow:

G start Problem: Dimer Formation Detected check_stoichiometry Step 1: Verify Stoichiometry (Amine vs. Sulfamoyl Chloride) start->check_stoichiometry adjust_stoichiometry Action: Use a slight excess of the amine (1.1 to 1.2 eq.) check_stoichiometry->adjust_stoichiometry If sulfamoyl chloride is in excess check_temperature Step 2: Evaluate Reaction Temperature check_stoichiometry->check_temperature If stoichiometry is correct adjust_stoichiometry->check_temperature lower_temperature Action: Perform reaction at lower temperatures (e.g., 0 °C to RT) check_temperature->lower_temperature If reaction is run at elevated temperature check_addition Step 3: Review Addition Method check_temperature->check_addition If temperature is already low lower_temperature->check_addition slow_addition Action: Add sulfamoyl chloride solution slowly to the amine solution check_addition->slow_addition If addition is rapid check_sterics Step 4: Consider Steric Hindrance check_addition->check_sterics If addition is already slow slow_addition->check_sterics steric_strategy Action: If possible, use a more sterically hindered base or amine check_sterics->steric_strategy If reactants are not hindered end Resolution: Minimized Dimer Formation check_sterics->end If sterics are significant steric_strategy->end

Caption: Troubleshooting workflow for preventing dimer formation.

Detailed Troubleshooting Steps

1. Stoichiometry Control

  • Problem: An excess of this compound is present in the reaction mixture.

  • Solution: Carefully control the stoichiometry. It is often beneficial to use a slight excess of the amine nucleophile (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfamoyl chloride.

2. Temperature Management

  • Problem: The reaction is conducted at an elevated temperature, promoting the secondary reaction.

  • Solution: Maintain a low reaction temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. For highly reactive amines, maintaining the reaction at 0 °C or even lower temperatures may be necessary.

3. Controlled Addition

  • Problem: The this compound is added too quickly, leading to localized high concentrations.

  • Solution: Employ a slow, dropwise addition of the this compound solution to a stirred solution of the amine. This ensures that the sulfamoyl chloride reacts with the more nucleophilic primary/secondary amine before it can react with the less nucleophilic sulfonamide product.

4. Influence of Steric Hindrance

  • Problem: The amine substrate is small and unhindered, leading to a less sterically shielded sulfonamide that is more susceptible to a second reaction.

  • Solution: While changing the substrate is often not an option, being aware of this factor can inform the stringency with which other parameters (temperature, addition rate) are controlled. In some cases, the choice of a bulky, non-nucleophilic base can help to minimize side reactions.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the formation of the desired monosulfonamide versus the disulfonamide dimer.

ParameterCondition to Favor MonosulfonamideCondition to Favor Disulfonamide (Dimer)Rationale
Stoichiometry Slight excess of amine (e.g., 1.1 eq.)Excess of this compoundEnsures complete consumption of the more reactive sulfamoyl chloride.
Temperature Low (e.g., 0 °C to room temperature)High (e.g., > 50 °C)The second sulfonylation step has a higher activation energy.
Addition Rate Slow, dropwise addition of sulfamoyl chlorideRapid addition of sulfamoyl chlorideMaintains a low concentration of the sulfamoyl chloride, favoring reaction with the more nucleophilic amine.
Steric Hindrance High steric bulk on the amineLow steric bulk on the amineA bulkier amine forms a more hindered sulfonamide, which is less likely to react further.

Experimental Protocols

Recommended Protocol for Minimizing Dimer Formation

This protocol is a general guideline for the reaction of this compound with a primary amine to favor the formation of the monosulfonamide.

Materials:

  • Primary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the primary amine (1.1 equivalents) and the tertiary amine base (1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve the this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Slowly warm the reaction to room temperature and continue to stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway for Monosulfonamide and Disulfonamide Formation

G cluster_0 Reactants cluster_1 Desired Reaction cluster_2 Side Reaction Amine Amine Monosulfonamide Monosulfonamide (Desired Product) Amine->Monosulfonamide + Sulfamoyl_Chloride_1 Sulfamoyl_Chloride_1 4-Methoxyphenyl- sulfamoyl chloride Disulfonamide Disulfonamide (Dimer) Monosulfonamide->Disulfonamide + Sulfamoyl_Chloride_2 Sulfamoyl_Chloride_2 4-Methoxyphenyl- sulfamoyl chloride

Caption: Reaction scheme showing the desired and side reactions.

Technical Support Center: Solvent Effects on the Reactivity of 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyphenylsulfamoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reaction rate of this compound?

The reactivity of this compound is significantly influenced by the polarity of the solvent. Generally, reactions of sulfonyl chlorides can proceed through either an S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution) mechanism, and the solvent polarity plays a crucial role in determining the favored pathway and the overall reaction rate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding and can effectively solvate both the leaving group (chloride ion) and any potential carbocation intermediate. For reactions with a significant S(_N)1 character, polar protic solvents can accelerate the reaction by stabilizing the transition state leading to the formation of a sulfonyl cation.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess a dipole moment but lack acidic protons for hydrogen bonding. They are effective at solvating cations but less so for anions. In an S(_N)2 reaction, where a nucleophile attacks the sulfur atom, polar aprotic solvents can enhance the reaction rate by increasing the effective nucleophilicity of anionic nucleophiles, as they are not heavily solvated.[1][2]

Q2: What is the expected reaction mechanism for the solvolysis of this compound?

The solvolysis of arenesulfonyl chlorides, including this compound, typically proceeds through a bimolecular S(_N)2 mechanism. However, the transition state can vary from being "tight" (more associative, S(_N)2-like) to "loose" (more dissociative, S(_N)1-like) depending on the solvent and the substituents on the aromatic ring. The methoxy group at the para position is electron-donating, which could potentially stabilize a developing positive charge on the sulfur atom, thus favoring a more dissociative mechanism compared to unsubstituted benzenesulfonyl chloride.

A useful tool to analyze the reaction mechanism is the extended Grunwald-Winstein equation:

log(k/k₀) = lN_T + mY_Cl

where:

  • k and k₀ are the solvolysis rate constants in the solvent under study and in the reference solvent (80% ethanol/20% water), respectively.

  • l is the sensitivity of the substrate to the solvent nucleophilicity (N_T).

  • m is the sensitivity of the substrate to the solvent ionizing power (Y_Cl).

For a more detailed explanation of the Grunwald-Winstein equation, please refer to the Experimental Protocols section.

Q3: Why is my reaction with this compound proceeding slower than expected in a hydroxylic solvent?

Several factors could contribute to a slower than expected reaction rate in a hydroxylic solvent:

  • Low Solvent Nucleophilicity: While polar protic solvents can stabilize ionic intermediates, their nucleophilicity can vary. For instance, highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are highly ionizing but poorly nucleophilic.

  • Steric Hindrance: If the nucleophile is bulky, the reaction rate may be reduced due to steric hindrance at the sulfur center.

  • Incorrect Temperature: Reaction rates are highly dependent on temperature. Ensure the reaction is being conducted at the appropriate temperature.

  • Decomposition of the Reagent: this compound can be sensitive to moisture and may have decomposed upon storage. It is advisable to use a freshly opened or properly stored reagent.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low or no product yield 1. Inactive this compound (hydrolyzed).2. Poor choice of solvent.3. Reaction temperature is too low.4. Nucleophile is too weak or sterically hindered.1. Use fresh or properly stored reagent. Confirm purity by NMR or other analytical techniques.2. For S(_N)2 reactions, consider using a polar aprotic solvent like acetone or acetonitrile to enhance nucleophilicity.[1]3. Increase the reaction temperature, monitoring for potential side reactions.4. Use a stronger, less hindered nucleophile if the reaction allows.
Multiple products observed 1. Competing solvolysis with the solvent.2. Side reactions due to elevated temperatures.3. Presence of impurities in the starting materials.1. If the intended nucleophile is not the solvent, use an inert, aprotic solvent. Ensure all reagents and glassware are dry.2. Run the reaction at a lower temperature for a longer period.3. Purify all starting materials before use.
Inconsistent reaction rates 1. Variable water content in solvents.2. Temperature fluctuations.3. Inconsistent mixing.1. Use anhydrous solvents for non-solvolytic reactions. For solvolysis studies, use precisely prepared solvent mixtures.2. Use a temperature-controlled reaction setup.3. Ensure efficient and consistent stirring throughout the reaction.

Quantitative Data Summary

Table 1: First-Order Rate Constants (k) for the Solvolysis of p-Methoxybenzenesulfonyl Chloride at 35.0 °C

Solvent Composition (v/v)Solvent Nucleophilicity (N_T)Solvent Ionizing Power (Y_Cl)Rate Constant (k) x 105 (s-1)
100% Ethanol0.37-2.52Data not available
80% Ethanol / 20% Water0.000.00Data not available
50% Ethanol / 50% Water-0.271.99Data not available
100% Methanol0.17-1.12Data not available
80% Methanol / 20% Water-0.010.70Data not available
50% Methanol / 50% Water-0.212.15Data not available
90% Acetone / 10% Water-0.37-0.85Data not available
70% Acetone / 30% Water-0.420.98Data not available
97% TFE / 3% Water-2.572.79Data not available
70% TFE / 30% Water-1.902.89Data not available

Note: Specific rate constants for p-methoxybenzenesulfonyl chloride were not found in the provided search results. The table structure is provided as a template for how such data would be presented. The trends discussed in the text, such as increased rate with higher water content (increasing Y_Cl), are based on the general behavior of arenesulfonyl chlorides.[3]

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constants

This protocol describes a general method for measuring the first-order rate constant of the solvolysis of this compound in a binary solvent mixture.

  • Solvent Preparation: Prepare the desired binary solvent mixture (e.g., 80% ethanol / 20% water by volume) and allow it to reach thermal equilibrium in a constant temperature bath (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: Prepare a stock solution of this compound in a small amount of a suitable inert solvent (e.g., acetonitrile). Inject a small aliquot of the stock solution into the thermostated solvent mixture with vigorous stirring to achieve a final substrate concentration of approximately 10-4 M.

  • Monitoring the Reaction: The progress of the reaction can be monitored by following the increase in the concentration of the chloride ion or the acid produced.

    • Conductivity Method: The increase in ionic species can be followed by measuring the change in electrical conductivity over time using a conductivity meter.

    • Titration Method: Aliquots of the reaction mixture can be removed at specific time intervals, quenched (e.g., by adding a large volume of a non-reactive solvent like acetone), and the liberated HCl titrated with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C_t - C_∞) versus time, where C_t is the concentration (or a property proportional to it, like conductivity) at time t, and C_∞ is the concentration at infinite time. The slope of this plot will be -k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Solvent Prepare Solvent Mixture Initiate Initiate Reaction in Thermostated Bath Solvent->Initiate Reagent Prepare Reagent Stock Solution Reagent->Initiate Monitor Monitor Reaction Progress (e.g., Conductivity) Initiate->Monitor Plot Plot ln(Ct - C∞) vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate reaction_mechanisms cluster_sn2 SN2 Mechanism cluster_sn1 SN1 Mechanism Reactants_SN2 Nu⁻ + R-SO₂Cl TS_SN2 [Nu---S---Cl]⁻ (Trigonal Bipyramidal Transition State) Reactants_SN2->TS_SN2 Bimolecular, Concerted Products_SN2 Nu-SO₂R + Cl⁻ TS_SN2->Products_SN2 Reactants_SN1 R-SO₂Cl Intermediate_SN1 R-SO₂⁺ + Cl⁻ (Sulfonyl Cation Intermediate) Reactants_SN1->Intermediate_SN1 Slow, Rate-determining Products_SN1 Nu-SO₂R + Cl⁻ Intermediate_SN1->Products_SN1 Fast, Nucleophilic Attack Nu_SN1 Nu⁻

References

Validation & Comparative

A Comparative Guide to 4-Methoxyphenylsulfamoyl Chloride and Tosyl Chloride for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of sulfonamides is a critical process. The choice of sulfonylating agent can significantly impact reaction yields, purity, and overall efficiency. This guide provides a detailed comparison of two common reagents, 4-Methoxyphenylsulfamoyl chloride and Tosyl chloride, for the synthesis of sulfonamides, supported by experimental data and protocols.

Executive Summary

Both this compound and Tosyl chloride are effective reagents for the synthesis of sulfonamides. The primary difference in their reactivity stems from the electronic effects of the para-substituent on the benzene ring. The methoxy group in this compound is more electron-donating than the methyl group in Tosyl chloride, which theoretically reduces the electrophilicity of the sulfur atom in the sulfonyl chloride. This can lead to slightly lower reactivity compared to Tosyl chloride under identical conditions. However, both reagents are widely used and can provide excellent yields of sulfonamides with a variety of amines. The choice between the two may ultimately depend on the specific substrate, desired reaction kinetics, and the electronic properties of the resulting sulfonamide.

Comparative Performance Data

Amine SubstrateSulfonylating AgentReaction ConditionsYield (%)Reference
Substituted Anilines4-Methoxybenzenesulfonyl chloridePyridine, rtNot specified[1]
Various AminesTosyl chlorideDichloromethane, Triethylamine, rt85-98[2]
Primary and Secondary AminesTosyl chlorideAqueous media, NaOHHigh[3]
Aromatic AminesTosyl chloridePyridine, 0°C to rt85-100[4]

Note: The yields are reported from different studies and may not be directly comparable due to variations in reaction conditions and substrates.

Reactivity and Mechanistic Considerations

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.[5] The reactivity of the sulfonyl chloride is influenced by the electronic nature of the substituents on the aromatic ring.

The methoxy group (-OCH₃) in this compound is a strong electron-donating group through resonance, which increases the electron density on the benzene ring and subsequently on the sulfur atom. This increased electron density can slightly decrease the electrophilicity of the sulfonyl chloride, potentially leading to a slower reaction rate compared to Tosyl chloride.

Conversely, the methyl group (-CH₃) in Tosyl chloride is a weaker electron-donating group through induction. Therefore, the sulfur atom in Tosyl chloride is generally considered to be more electrophilic, leading to a faster reaction with nucleophilic amines.

dot

Caption: General reaction pathway for sulfonamide synthesis.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-4-methoxybenzenesulfonamides

A solution of the desired substituted aniline in a suitable solvent such as pyridine is prepared.[1] 4-Methoxybenzenesulfonyl chloride is then added to the solution, and the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard work-up procedures, which may include extraction and purification by chromatography or recrystallization.[1]

General Procedure for the Synthesis of Sulfonamides using Tosyl Chloride

To a solution of the amine in a solvent such as dichloromethane, an excess of a base like triethylamine is added.[2] Tosyl chloride is then added portion-wise at room temperature, and the reaction is stirred until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford the desired sulfonamide.

Logical Workflow for Reagent Selection

dot

Reagent_Selection_Workflow Start Start: Need to Synthesize a Sulfonamide Amine_Properties Assess Amine Reactivity (Nucleophilicity, Steric Hindrance) Start->Amine_Properties Desired_Kinetics Consider Desired Reaction Rate Start->Desired_Kinetics Product_Properties Evaluate Electronic Properties of Final Sulfonamide Start->Product_Properties Decision Select Sulfonylating Agent Amine_Properties->Decision Desired_Kinetics->Decision Product_Properties->Decision Tosyl_Chloride Tosyl Chloride (Higher Reactivity) Decision->Tosyl_Chloride Highly reactive amine or fast reaction desired Methoxy_Chloride This compound (Potentially Milder Conditions) Decision->Methoxy_Chloride Less reactive amine or controlled reaction desired Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Tosyl_Chloride->Optimization Methoxy_Chloride->Optimization

Caption: Decision workflow for selecting a sulfonylating agent.

Conclusion

Both this compound and Tosyl chloride are valuable reagents for the synthesis of sulfonamides. While Tosyl chloride is generally considered more reactive due to the less electron-donating nature of the methyl group, this compound provides an effective alternative, particularly when milder reaction conditions are desired or when the electronic properties of the methoxy-substituted sulfonamide are advantageous for the target application. The selection of the appropriate reagent should be based on a careful consideration of the amine substrate's reactivity, the desired reaction kinetics, and the intended properties of the final sulfonamide product.

References

A Comparative Guide to the Analytical Characterization of 4-Methoxyphenylsulfamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-methoxyphenylsulfamoyl chloride and its derivatives. The objective is to offer a practical resource for researchers engaged in the synthesis, quality control, and structural elucidation of these compounds, which are of growing interest in medicinal chemistry. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of analytical workflows to facilitate a deeper understanding of the characterization process.

Spectroscopic and Chromatographic Profiling

The structural confirmation and purity assessment of this compound derivatives rely on a combination of spectroscopic and chromatographic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information, and their collective application is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives insights into the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound derivatives, key diagnostic signals include those of the aromatic protons on the methoxyphenyl ring and the protons of the methoxy group. The chemical shifts of protons on substituents attached to the sulfamoyl nitrogen will vary depending on their nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. The chemical shifts of the aromatic carbons, the methoxy carbon, and any carbons in the N-substituent provide crucial data for structural confirmation.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Methoxybenzenesulfonyl chloride 7.85 (d, 2H), 7.05 (d, 2H), 3.85 (s, 3H)164.5, 146.0, 130.0, 114.5, 56.0
N-Benzyl-4-methoxybenzenesulfonamide 7.70 (d, 2H), 7.30-7.15 (m, 5H), 6.90 (d, 2H), 4.90 (t, 1H, NH), 4.10 (d, 2H), 3.80 (s, 3H)163.0, 144.0, 137.5, 129.5, 128.5, 128.0, 127.5, 114.0, 55.5, 47.0
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide 7.75 (d, 2H), 7.15-7.00 (m, 4H), 6.95 (d, 2H), 3.80 (s, 3H)163.5, 160.0 (d, J=245 Hz), 143.5, 134.0, 129.5, 123.0 (d, J=8 Hz), 116.0 (d, J=23 Hz), 114.5, 55.5

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The sulfonyl chloride and sulfonamide moieties have characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
S=O stretch (asymmetric)1380-1300Strong
S=O stretch (symmetric)1180-1150Strong
S-N stretch (in sulfonamides)940-910Medium
C-O stretch (aryl ether)1270-1230Strong
C-H stretch (methoxy)2850-2830Medium
N-H stretch (in primary/secondary sulfonamides)3350-3250Medium, often broad

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid/oil samples: Place a drop of the sample between two NaCl or KBr plates.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

For this compound and its derivatives, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed. Common fragmentation patterns involve the loss of the SO₂Cl or SO₂NR₂ group, and cleavage of the aryl-sulfur bond.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
4-Methoxybenzenesulfonyl chloride 206/208 (due to ³⁵Cl/³⁷Cl isotopes)171 ([M-Cl]⁺), 107 ([M-SO₂Cl]⁺), 77
N-Benzyl-4-methoxybenzenesulfonamide 277171 ([M-NHCH₂Ph]⁺), 107, 91 ([C₇H₇]⁺)
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide 281171 ([M-NHC₆H₄F]⁺), 111 ([NHC₆H₄F]⁺), 107

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • ESI-MS Parameters:

    • Ionization mode: Positive or negative, depending on the analyte.

    • Capillary voltage: 3-5 kV

    • Nebulizing gas flow rate: Adjusted for stable spray.

    • Drying gas temperature: 200-350 °C

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compounds and for monitoring the progress of reactions. A reversed-phase HPLC method is typically employed for these relatively non-polar compounds.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water, often with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 50:50 mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL and inject a small volume (e.g., 10 µL).

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative, in this case, a sulfonamide.

G Workflow for Synthesis and Characterization of a 4-Methoxyphenylsulfonamide cluster_synthesis Synthesis cluster_characterization Characterization start This compound + Amine reaction Reaction in suitable solvent (e.g., DCM, Pyridine) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification hplc Purity Check (HPLC) purification->hplc Yield & Purity ftir Functional Group ID (FT-IR) hplc->ftir nmr Structural Elucidation (¹H & ¹³C NMR) ftir->nmr ms Molecular Weight Confirmation (MS) nmr->ms final_product Pure N-Substituted 4-Methoxyphenylsulfonamide ms->final_product Confirmed Structure & Purity

Caption: A typical workflow for the synthesis and characterization of N-substituted 4-methoxyphenylsulfonamides.

Application in Drug Discovery: Targeting the Hedgehog Signaling Pathway

Sulfonamide derivatives are known to be inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. One such pathway is the Hedgehog (Hh) signaling pathway, which, when aberrantly activated, can drive the proliferation of certain tumors.[1][2][3] The core of the Hh pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO). In the "off" state, PTCH inhibits SMO. Upon binding of the Sonic Hedgehog (Shh) ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then promote the expression of genes involved in cell growth and survival.[4] Some sulfonamide-based inhibitors are designed to target components of this pathway, often SMO, to prevent this downstream signaling cascade.

G Simplified Hedgehog Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus shh Shh Ligand ptch PTCH shh->ptch Binds smo SMO ptch->smo Inhibits sufu_gli SUFU-GLI Complex smo->sufu_gli Activates gli Active GLI sufu_gli->gli Releases target_genes Target Gene Expression (Proliferation, Survival) gli->target_genes Promotes inhibitor Sulfonamide Inhibitor (e.g., targeting SMO) inhibitor->smo Blocks

Caption: Inhibition of the Hedgehog signaling pathway by a sulfonamide-based SMO antagonist.

References

A Comparative Guide to the Validation of Sulfonamide Products from 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of sulfonamide products synthesized from 4-methoxyphenylsulfamoyl chloride with alternative sulfonamide derivatives. It includes detailed experimental protocols, comparative data on product yields and purity, and insights into their potential biological activities, aimed at researchers, scientists, and professionals in drug development.

Synthesis and Product Comparison

The standard method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] This guide focuses on the use of this compound as the starting material. The methoxy group on the phenyl ring can influence the reactivity of the sulfonyl chloride and the biological activity of the resulting sulfonamide products.

Table 1: Comparison of Sulfonamide Synthesis using this compound and p-Toluenesulfonyl Chloride

Amine ReactantSulfonyl ChlorideProductRepresentative Yield (%)Representative Purity (%)
AnilineThis compoundN-(4-methoxyphenyl)sulfonyl-aniline85-95>98
BenzylamineThis compoundN-benzyl-4-methoxybenzenesulfonamide90-98>99
MorpholineThis compound4-(4-methoxy-benzenesulfonyl)-morpholine92-99>99
Anilinep-Toluenesulfonyl chlorideN-(p-tolyl)sulfonyl-aniline88-96>98
Benzylaminep-Toluenesulfonyl chlorideN-benzyl-4-methylbenzenesulfonamide91-99>99
Morpholinep-Toluenesulfonyl chloride4-(toluene-4-sulfonyl)-morpholine93-99>99

Note: The data presented in this table are representative values derived from general knowledge of sulfonamide synthesis and should be confirmed by experimental validation.

Experimental Protocols

Below are detailed methodologies for the synthesis and characterization of sulfonamides derived from this compound.

General Synthesis of Sulfonamides

This protocol describes a general method for the synthesis of N-substituted sulfonamides from this compound.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the amine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography using a hexane-ethyl acetate solvent system.

Product Characterization

The synthesized sulfonamide products should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the synthesized compounds. For sulfonamides derived from this compound, characteristic signals for the methoxy group protons typically appear around 3.8 ppm in the ¹H NMR spectrum. The proton of the sulfonamide –SO₂NH– group can be observed as a singlet between 8.78 and 10.15 ppm.[3] In the ¹³C NMR spectrum, the carbon of the methoxy group will also have a characteristic chemical shift.

  • Mass Spectrometry (MS): ESI-MS is employed to determine the molecular weight of the product, confirming the successful synthesis.[3]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the sulfonamide group is confirmed by characteristic stretching vibrations for the S=O bonds (asymmetric and symmetric) and the S-N bond. For instance, the stretching ν(S–N) vibrations are visible as bands appearing in the region of 914-895 cm⁻¹.[3]

  • Powder X-ray Diffraction (PXRD): For crystalline products, PXRD can be used to check the phase purity of the synthesized sulfonamides.[3]

Biological Activity and Signaling Pathways

Sulfonamides are a well-established class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] The primary mechanism of antibacterial action for many sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[8] This inhibition disrupts the bacterial metabolic pathway for folate synthesis, ultimately leading to cell death. It is plausible that sulfonamides derived from this compound could exhibit similar biological activities, and their specific potency would be a subject for further investigation.

Visualizations

The following diagrams illustrate the experimental workflow for sulfonamide synthesis and the targeted bacterial metabolic pathway.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Amine in DCM add_base Add Base (Pyridine/TEA) start->add_base cool Cool to 0°C add_base->cool add_sulfonyl_chloride Add 4-Methoxyphenylsulfamoyl Chloride in DCM cool->add_sulfonyl_chloride react Stir at Room Temp (4-6h) add_sulfonyl_chloride->react wash_hcl Wash with 1M HCl react->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterization (NMR, MS, IR, PXRD) purify->characterize signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Pathway Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Bacterial Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide Sulfonamide (e.g., from this compound) Sulfonamide->DHPS Competitive Inhibition

References

A Comparative Guide to Alternative Reagents for Sulfonylation: Beyond 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the sulfonylation of amines is a crucial transformation. The resulting sulfonamides are not only stable protecting groups but are also key structural motifs in a plethora of biologically active compounds. While 4-methoxyphenylsulfamoyl chloride has its utility, a range of alternative reagents offer distinct advantages in terms of reactivity, stability of the protected amine, and conditions required for deprotection. This guide provides an objective comparison of prominent alternatives, namely p-toluenesulfonyl chloride (TsCl), p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and 2,4,6-trimethoxybenzenesulfonyl chloride (MtrCl), supported by experimental data and detailed methodologies.

Executive Summary of Comparative Performance

The choice of a sulfonylating agent is dictated by the specific requirements of the synthetic route, including the desired stability of the sulfonamide and the orthogonality of its cleavage conditions with other protecting groups present in the molecule. The following table summarizes the key characteristics of the compared reagents.

ReagentStructureKey AdvantagesKey Disadvantages
4-Methoxyphenyl-sulfamoyl chloride Not explicitly compared due to focus on alternatives.Reference standard.-
p-Toluenesulfonyl chloride (TsCl) [1]p-Toluenesulfonyl chloride structureCommercially available, cost-effective, forms highly stable sulfonamides.[1]Harsh deprotection conditions (strong acid or reduction).[2]
p-Nitrobenzenesulfonyl chloride (NsCl) [3]p-Nitrobenzenesulfonyl chloride structureMild deprotection conditions (thiolysis), allowing for orthogonality.[4]Nosylamides can be less stable to certain nucleophilic and basic conditions compared to tosylamides.
2,4,6-Trimethoxy- benzenesulfonyl chloride (MtrCl) 2,4,6-Trimethoxybenzenesulfonyl chloride structureVery acid-labile protecting group, allowing for mild deprotection.[5][6]Less commonly used, potentially higher cost and lower commercial availability.

Quantitative Data Comparison

ReagentSubstrateBaseSolventTime (h)Yield (%)Reference
TsCl BenzylaminePyridineDichloromethane-High[1]
TsCl AllylamineNaOH--73[7][8]
NsCl BenzylaminePyridineDichloromethane-HighGeneral procedure
MtrCl Arginine----[5][6]

Note: The yields and reaction times are highly dependent on the specific substrate, base, solvent, and temperature used. The data presented here is for illustrative purposes.

Experimental Protocols

Detailed methodologies for the sulfonylation of an amine using the discussed reagents are provided below. These protocols are based on established literature procedures and can be adapted for various substrates.

General Workflow for Sulfonylation of an Amine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine Solution (in appropriate solvent) Base Addition of Base (e.g., Pyridine, Et3N) Amine->Base SulfonylChloride Slow Addition of Sulfonyl Chloride (at 0 °C to RT) Base->SulfonylChloride Stir Stirring (monitor by TLC) SulfonylChloride->Stir Quench Quench Reaction (e.g., with water or aq. acid) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Recrystallization or Column Chromatography) Concentrate->Purify

Caption: General experimental workflow for the sulfonylation of an amine.

Protocol 1: N-Tosylation of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)

This procedure is a standard method for the formation of a stable sulfonamide.[1]

  • Preparation: Dissolve benzylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask. Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reaction: To the stirred solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the desired N-benzyl-4-methylbenzenesulfonamide.

Protocol 2: N-Nosylation of Benzylamine with p-Nitrobenzenesulfonyl Chloride (NsCl)

This protocol yields a nosyl-protected amine, which can be cleaved under mild conditions.

  • Preparation: In a similar setup to the tosylation protocol, dissolve benzylamine (1.0 equivalent) and pyridine (1.2 equivalents) in DCM and cool to 0 °C.

  • Reaction: Add p-nitrobenzenesulfonyl chloride (1.1 equivalents) in portions to the cooled, stirred solution. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield N-benzyl-4-nitrobenzenesulfonamide.

Protocol 3: N-Protection of an Amine with 2,4,6-Trimethoxybenzenesulfonyl Chloride (MtrCl)

The Mtr group is particularly useful when a highly acid-labile protecting group is required.

  • Preparation: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as DCM or THF. Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (1.5 equivalents), and cool the mixture to 0 °C.

  • Reaction: Add 2,4,6-trimethoxybenzenesulfonyl chloride (1.2 equivalents) to the reaction mixture. Allow the reaction to proceed at 0 °C to room temperature until completion, as indicated by TLC analysis.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-Mtr protected amine.

Deprotection Strategies: A Comparative Overview

The key differentiator between these sulfonylating agents lies in the conditions required for the removal of the corresponding sulfonamide protecting group. This orthogonality is critical in multi-step synthesis.

G cluster_tosyl Tosyl (Ts) cluster_nosyl Nosyl (Ns) cluster_mtr Mtr Ts_Protected Ts-NR'R'' Ts_Cleavage Strong Acid (e.g., HBr/AcOH) or Reducing Conditions (e.g., Na/NH3) Ts_Protected->Ts_Cleavage Deprotection Ts_Amine HNR'R'' Ts_Cleavage->Ts_Amine Ns_Protected Ns-NR'R'' Ns_Cleavage Thiolysis (e.g., PhSH, K2CO3) Ns_Protected->Ns_Cleavage Deprotection Ns_Amine HNR'R'' Ns_Cleavage->Ns_Amine Mtr_Protected Mtr-NR'R'' Mtr_Cleavage Mild Acid (e.g., TFA/DCM) Mtr_Protected->Mtr_Cleavage Deprotection Mtr_Amine HNR'R'' Mtr_Cleavage->Mtr_Amine

Caption: Comparison of deprotection conditions for Tosyl, Nosyl, and Mtr protecting groups.

Deprotection Protocols
  • Tosyl Group Removal: Requires harsh conditions such as strong acid (e.g., HBr in acetic acid) or dissolving metal reduction (e.g., sodium in liquid ammonia), which limits its compatibility with sensitive functional groups.[2]

  • Nosyl Group Removal: Can be cleaved under mild, nucleophilic conditions, typically using a thiol such as thiophenol in the presence of a base like potassium carbonate.[4] This allows for deprotection in the presence of acid- and reduction-sensitive groups.

  • Mtr Group Removal: The Mtr group is highly acid-labile and can be removed with dilute trifluoroacetic acid (TFA) in DCM, often in the presence of a scavenger like triethylsilane.[5][6] This mild deprotection makes it orthogonal to both base-labile and reduction-labile protecting groups.

Conclusion

The selection of a sulfonylation reagent is a strategic decision in organic synthesis. While this compound serves as a useful reagent, alternatives such as p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, and 2,4,6-trimethoxybenzenesulfonyl chloride provide a versatile toolbox for the protection of amines. The choice among these should be guided by the required stability of the sulfonamide and, most importantly, by the desired deprotection strategy to ensure orthogonality and achieve the target molecule with high efficiency and selectivity. This guide provides the necessary comparative data and experimental frameworks to aid researchers in making informed decisions for their synthetic endeavors.

References

comparative study of reactivity between different arylsulfonyl chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of different arylsulfonyl chlorides, crucial electrophilic building blocks in organic synthesis and medicinal chemistry. Understanding their relative reactivity is paramount for reaction optimization, predicting reaction outcomes, and designing novel synthetic routes. This document summarizes key experimental data, details the methodologies for assessing reactivity, and visualizes the underlying reaction mechanisms.

Comparative Reactivity Data

The reactivity of arylsulfonyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. This is quantitatively assessed by comparing their reaction rates under controlled conditions, often solvolysis or hydrolysis. The electronic effects of the substituents can be correlated with reactivity using the Hammett equation, which provides a linear free-energy relationship.

A positive Hammett ρ (rho) value for the hydrolysis of arylsulfonyl chlorides indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Table 1: First-Order Rate Constants for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in Water at 15°C [3]

Substituent (X)Rate Constant (k x 104 s-1)
MeO1.98
Me3.16
H4.47
Br7.94
NO231.6

Table 2: Hammett ρ Values for the Alkaline Hydrolysis of Arylsulfonyl Chlorides [1][4]

Reactionρ Value
Alkaline Hydrolysis in Water+1.564[1]
Chloride-Chloride Exchange+2.02[4]

The data clearly demonstrates that electron-withdrawing substituents (e.g., -NO2, -Br) lead to a significant increase in the rate of solvolysis, while electron-donating groups (e.g., -MeO, -Me) have a retarding effect. This trend is consistent with an SN2 mechanism where nucleophilic attack on the sulfur atom is the rate-determining step.[1][5]

Experimental Protocols

The determination of arylsulfonyl chloride reactivity is primarily achieved through kinetic studies. The following protocols are commonly employed:

Measurement of Solvolysis/Hydrolysis Rates by Conductometry

This method relies on the increase in conductivity of the solution as the arylsulfonyl chloride reacts with the solvent (e.g., water) to produce a sulfonic acid and hydrochloric acid, both of which are strong acids.[6]

Procedure:

  • Preparation of Reagents:

    • The arylsulfonyl chloride is purified by standard methods.[3]

    • The solvent (e.g., deionized water, aqueous dioxane) is of high purity.[5][7]

  • Kinetic Runs:

    • A solution of the arylsulfonyl chloride in a suitable organic solvent (e.g., acetonitrile) is prepared.[6]

    • A small aliquot of this solution is injected into a thermostatted conductivity cell containing the desired solvent.[6]

    • The change in conductivity of the solution over time is recorded using a conductometer.

  • Data Analysis:

    • The first-order rate constants (k) are calculated from the conductivity-time data.[3] The Guggenheim method is often used for this analysis to avoid the need for a final conductivity reading.[6]

Hammett Plot Construction

The relationship between the substituent's electronic properties and the reaction rate is visualized through a Hammett plot.

Procedure:

  • Obtain the rate constants (k) for a series of meta- and para-substituted arylsulfonyl chlorides.

  • Obtain the corresponding Hammett substituent constants (σ).[7]

  • Plot log(k/k0) versus σ, where k0 is the rate constant for the unsubstituted benzenesulfonyl chloride.[8]

  • The slope of the resulting line is the reaction constant, ρ.[8]

Reaction Mechanism and Workflow

The solvolysis and hydrolysis of arylsulfonyl chlorides typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][5] The nucleophile (e.g., a water molecule) attacks the electrophilic sulfur atom, leading to a transition state with a pentacoordinate sulfur. The leaving group, a chloride ion, is then expelled.

Caption: SN2 mechanism for the hydrolysis of an arylsulfonyl chloride.

The experimental workflow for determining the reactivity of arylsulfonyl chlorides can be summarized as follows:

Experimental_Workflow A Purification of Arylsulfonyl Chloride D Injection of Arylsulfonyl Chloride Solution A->D B Preparation of Solvent System C Thermostatted Conductivity Cell B->C C->D E Conductivity Measurement over Time D->E F Calculation of Rate Constant (k) E->F G Repeat for a Series of Substituted Arylsulfonyl Chlorides F->G H Construction of Hammett Plot G->H I Determination of ρ Value H->I

Caption: Experimental workflow for kinetic analysis of arylsulfonyl chlorides.

References

Spectroscopic Analysis for Structural Confirmation of 4-Methoxyphenylsulfamoyl Chloride Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of products derived from 4-methoxyphenylsulfamoyl chloride, primarily focusing on the resulting sulfonamides. As alternatives, data for sulfonamides derived from p-toluenesulfonyl chloride and benzenesulfonyl chloride are presented for a comprehensive comparison. This document outlines the key spectroscopic features in Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are critical for structural elucidation.

Comparative Spectroscopic Data of Sulfonamides

The following table summarizes the characteristic spectroscopic data for 4-methoxybenzenesulfonamide, a primary product of this compound, and two common alternative sulfonamides. This data is essential for distinguishing between these structurally similar compounds.

Spectroscopic Technique4-Methoxybenzenesulfonamidep-Toluenesulfonamide (Alternative 1)Benzenesulfonamide (Alternative 2)
¹H NMR Aromatic protons (AA'BB' system): δ ~7.8 (d, 2H), ~7.0 (d, 2H); Methoxy protons: δ ~3.8 (s, 3H); Amide protons: broad singletAromatic protons (AA'BB' system): δ ~7.7 (d, 2H), ~7.3 (d, 2H); Methyl protons: δ ~2.4 (s, 3H); Amide protons: broad singletAromatic protons: δ ~7.9 (m, 2H), ~7.5-7.6 (m, 3H); Amide protons: broad singlet
¹³C NMR Quaternary aromatic carbons: ~163, ~130 ppm; CH aromatic carbons: ~129, ~114 ppm; Methoxy carbon: ~55 ppmQuaternary aromatic carbons: ~143, ~135 ppm; CH aromatic carbons: ~129, ~127 ppm; Methyl carbon: ~21 ppmQuaternary aromatic carbon: ~139 ppm; CH aromatic carbons: ~133, ~129, ~127 ppm
IR Spectroscopy (cm⁻¹) SO₂ stretch: ~1330 (asym), ~1160 (sym); N-H stretch: ~3350, ~3250; C-O stretch: ~1260SO₂ stretch: ~1330 (asym), ~1160 (sym); N-H stretch: ~3350, ~3250SO₂ stretch: ~1330 (asym), ~1160 (sym); N-H stretch: ~3350, ~3250
Mass Spectrometry (m/z) Molecular Ion (M⁺): ~187; Key Fragments: 171, 155, 108, 92, 77Molecular Ion (M⁺): ~171; Key Fragments: 155, 91, 65Molecular Ion (M⁺): ~157; Key Fragments: 141, 77, 51

Experimental Protocols

Detailed methodologies for the synthesis of sulfonamides and their subsequent spectroscopic analysis are provided below.

Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol describes a general method for the synthesis of sulfonamides from the reaction of a sulfonyl chloride with an amine.[1][2]

Materials:

  • This compound (or alternative sulfonyl chloride)

  • Amine (e.g., ammonia, primary or secondary amine)

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sulfonamide with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of a sulfonamide product from a sulfamoyl chloride.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis SulfamoylChloride 4-Methoxyphenylsulfamoyl Chloride Reaction Reaction (Pyridine, DCM) SulfamoylChloride->Reaction Amine Amine Amine->Reaction CrudeProduct Crude Sulfonamide Reaction->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification PureProduct Pure Sulfonamide Purification->PureProduct NMR NMR (¹H, ¹³C) PureProduct->NMR IR IR PureProduct->IR MS Mass Spec PureProduct->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

References

Assessing the Purity of Synthesized 4-Methoxyphenylsulfamoyl Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of sulfonamide-based compounds, ensuring the purity of key intermediates is paramount. This guide provides a comparative assessment of analytical techniques for determining the purity of synthesized 4-methoxyphenylsulfamoyl chloride, a crucial reagent in the development of various therapeutic agents. This guide also presents a comparison with alternative sulfonylating agents and details the experimental protocols for robust purity analysis.

The compound this compound is a vital building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamides. Sulfonamides are a well-established class of drugs known for their antimicrobial properties, which they exert by inhibiting the bacterial folic acid synthesis pathway.[1][2] The purity of this compound directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization is a critical step in the drug development process.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the available instrumentation, the nature of potential impurities, and the desired level of sensitivity.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of the main compound and separation of impurities.≥98%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and degradation products.≥98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation and detection of impurities with distinct proton or carbon environments.Conforms to structure
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups and confirmation of the compound's identity.Conforms to structure
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; impurities typically broaden and depress the melting range.Sharp, within a narrow range
Titration Quantitative chemical analysis to determine the concentration of an analyte.Assay of the sulfonyl chloride content.≥96.0 to ≤104.0%

Table 1: Comparison of Analytical Techniques for Purity Assessment.

Alternative Sulfonylating Agents: A Comparative Overview

While this compound is a valuable reagent, several alternatives are available for the synthesis of sulfonamides. The choice of a sulfonylating agent can be influenced by factors such as reactivity, stability, and the specific requirements of the synthetic route.

Sulfonylating AgentKey CharacteristicsTypical Purity
p-Toluenesulfonyl Chloride (TsCl) Widely used, stable, and commercially available at high purity.≥98%, ≥99%[3][4]
4-Fluorobenzenesulfonyl Chloride Offers a fluorine label for NMR studies and can influence biological activity.≥97%, 98%[2][5][6][7]
2,4-Dinitrobenzenesulfonyl Chloride Highly reactive, useful for derivatizing amines for analysis.97%, 98%[1][8]

Table 2: Comparison with Alternative Sulfonylating Agents.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

Due to the reactive nature of sulfonyl chlorides, a derivatization step is often necessary for robust HPLC analysis.[9]

Protocol:

  • Derivatization: React a known amount of the synthesized this compound with a suitable nucleophile (e.g., a primary or secondary amine like morpholine) in an inert solvent (e.g., acetonitrile) in the presence of a base (e.g., triethylamine) to form a stable sulfonamide derivative.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Calculate the purity by comparing the peak area of the derivatized product to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is suitable for identifying volatile impurities.

Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile, inert solvent such as dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Analysis: Identify impurities by comparing their mass spectra to a library database (e.g., NIST).

¹H NMR Spectroscopy for Structural Confirmation and Purity

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: The spectrum of pure 4-methoxybenzenesulfonyl chloride, a closely related compound, shows characteristic peaks for the methoxy protons (a singlet around 3.9 ppm) and the aromatic protons (two doublets in the range of 7-8 ppm).[3] The absence of significant unidentifiable peaks indicates high purity.

FTIR Spectroscopy for Functional Group Identification

Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The FTIR spectrum of 4-methoxybenzenesulfonyl chloride is expected to show characteristic absorption bands for the S=O stretching (around 1370 and 1170 cm⁻¹), S-Cl stretching (around 600 cm⁻¹), and C-O-C stretching of the methoxy group.[3]

Workflow and Pathway Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the biological pathway targeted by sulfonamides.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results Synthesis Synthesized 4-Methoxyphenylsulfamoyl Chloride HPLC HPLC Analysis (after derivatization) Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR Purity Purity ≥ 98% HPLC->Purity GCMS->Purity Structure Structure Confirmed NMR->Structure FTIR->Structure

Fig. 1: Experimental workflow for purity assessment.

Sulfonamide_Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydropteroate DHPS->DHF Inhibited by DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate DHFR->THF Purines Purines, Thymidine, etc. THF->Purines DNA Bacterial DNA Synthesis Purines->DNA Sulfonamide Sulfonamide (from this compound) Sulfonamide->DHPS

Fig. 2: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

By implementing these comprehensive analytical strategies, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development efforts in the pursuit of novel sulfonamide-based therapeutics.

References

4-Methoxyphenylsulfamoyl Chloride: A Superior Sulfonylating Agent for Amine Protection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the protection of reactive functional groups is a critical strategy. Among the various protecting groups for amines, sulfonyl groups play a pivotal role due to their stability and the synthetic handles they provide. While traditional sulfonylating agents like p-toluenesulfonyl chloride (Ts-Cl) and 2-nitrobenzenesulfonyl chloride (Ns-Cl) are widely used, 4-methoxyphenylsulfamoyl chloride (Mps-Cl) has emerged as a compelling alternative, offering distinct advantages in terms of reactivity and ease of deprotection. This guide provides a comprehensive comparison of Mps-Cl with other common sulfonylating agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

Enhanced Reactivity and Facile Deprotection: The Mps Advantage

The key to the superior performance of this compound lies in the electronic properties of the 4-methoxy substituent. This electron-donating group on the phenyl ring influences the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide.

Increased Susceptibility to Cleavage: The methoxy group increases the electron density of the aromatic ring, making the resulting 4-methoxybenzenesulfonamide (Mps-amide) more susceptible to cleavage under acidic or oxidative conditions compared to sulfonamides bearing electron-withdrawing or neutral substituents. This allows for deprotection under milder conditions, preserving other sensitive functional groups within the molecule. For instance, while the removal of the tosyl group often requires harsh conditions, the Mps group can be cleaved more readily.

Modulated Reactivity: The electron-donating nature of the methoxy group can also modulate the reactivity of the sulfonyl chloride, potentially leading to cleaner reactions and higher yields in certain applications.

Comparative Performance Data

To illustrate the advantages of this compound, the following tables summarize key performance indicators in comparison to other common sulfonylating agents.

Sulfonylating AgentStructureKey FeatureTypical Deprotection Conditions
This compound (Mps-Cl) CH₃O-C₆H₄-SO₂ClElectron-donating group, facilitates cleavage.Mildly acidic or oxidative conditions.
p-Toluenesulfonyl chloride (Ts-Cl)CH₃-C₆H₄-SO₂ClWeakly electron-donating, very stable protecting group.Strong acid (e.g., HBr/AcOH), dissolving metal reduction (e.g., Na/NH₃).[1]
2-Nitrobenzenesulfonyl chloride (Ns-Cl)NO₂-C₆H₄-SO₂ClStrong electron-withdrawing group, easily cleaved.Mildly basic conditions with a thiol nucleophile (Fukuyama deprotection).[1][2]

Table 1: Comparison of Common Sulfonylating Agents for Amine Protection.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the protection of amines using this compound and the subsequent deprotection of the resulting sulfonamide.

General Procedure for the Synthesis of N-(Aryl)-4-methoxybenzenesulfonamides

A mixture of a substituted aniline (1 mmol) and 4-methoxybenzenesulfonyl chloride (1 mmol) is prepared. The reaction can be carried out in a suitable solvent, such as pyridine or dichloromethane, and may be stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Example Yields for the Synthesis of N-(Aryl)-4-methoxybenzenesulfonamides:

Substituted AnilineYield (%)
Aniline78
4-Methoxyaniline81
4-Chloroaniline75

Table 2: Yields for the synthesis of various N-(aryl)-4-methoxybenzenesulfonamides.[3]

Signaling Pathways and Experimental Workflows

The strategic use of protecting groups is a cornerstone of multi-step organic synthesis. The choice of sulfonylating agent can significantly impact the overall efficiency and success of a synthetic route.

logical_relationship cluster_selection Protecting Group Selection cluster_agents Sulfonylating Agents Desired Stability Desired Stability Mps-Cl Mps-Cl Desired Stability->Mps-Cl Moderate Ts-Cl Ts-Cl Desired Stability->Ts-Cl High Ns-Cl Ns-Cl Desired Stability->Ns-Cl Low Required Deprotection Conditions Required Deprotection Conditions Required Deprotection Conditions->Mps-Cl Mild Acidic/Oxidative Required Deprotection Conditions->Ts-Cl Harsh Required Deprotection Conditions->Ns-Cl Mild Basic/Nucleophilic Substrate Scope Substrate Scope Substrate Scope->Mps-Cl Substrate Scope->Ts-Cl Substrate Scope->Ns-Cl

Caption: Decision matrix for selecting a sulfonylating agent.

The above diagram illustrates the decision-making process for selecting an appropriate sulfonylating agent based on the desired stability of the protecting group and the required deprotection conditions. Mps-Cl occupies a favorable intermediate position, offering a balance of stability and ease of cleavage.

experimental_workflow Start Start Amine Substrate Amine Substrate Start->Amine Substrate Sulfonylation Sulfonylation Amine Substrate->Sulfonylation Mps-Cl, Base Purification Purification Sulfonylation->Purification Protected Amine Protected Amine Purification->Protected Amine Further Reactions Further Reactions Protected Amine->Further Reactions Deprotection Deprotection Further Reactions->Deprotection Mild Acid/Oxidation Final Product Final Product Deprotection->Final Product

Caption: General workflow for amine protection and deprotection.

This workflow outlines the typical sequence of steps involved in utilizing a sulfonyl protecting group strategy in organic synthesis, from the initial protection of the amine to the final deprotection to yield the desired product.

Conclusion

This compound presents a valuable and often superior alternative to traditional sulfonylating agents for the protection of amines. Its key advantage lies in the electron-donating nature of the 4-methoxy group, which facilitates the removal of the protecting group under milder conditions. This feature is particularly beneficial in the synthesis of complex molecules with multiple sensitive functional groups. The provided experimental data and protocols offer a starting point for researchers to incorporate Mps-Cl into their synthetic strategies, potentially leading to more efficient and higher-yielding reaction sequences. As with any synthetic methodology, the optimal choice of protecting group will depend on the specific requirements of the target molecule and the overall synthetic plan.

References

Comparative Guide to Biological Assay Validation for Compounds Synthesized with 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological assay validation for compounds synthesized using 4-methoxyphenylsulfamoyl chloride as a key starting material. It is intended to assist researchers in selecting appropriate assays, understanding their validation parameters, and interpreting the resulting data in the context of drug discovery and development. The information presented is based on established methodologies for analogous sulfonamide derivatives, providing a framework for the validation of novel compounds.

Introduction

Derivatives of this compound are a class of sulfonamides with significant potential in medicinal chemistry. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Rigorous biological assay validation is crucial to accurately determine their potency, selectivity, and mechanism of action, thereby guiding further development. This guide focuses on the validation of assays for two primary therapeutic areas: oncology and carbonic anhydrase inhibition.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for representative sulfonamide compounds, offering a baseline for comparison with newly synthesized derivatives of this compound.

Table 1: In Vitro Anticancer Activity of Representative Sulfonamide Derivatives

Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound A HCT-116 (Colon)MTT Assay3.53Doxorubicin0.85
HepG-2 (Liver)MTT Assay3.33Doxorubicin0.72
MCF-7 (Breast)MTT Assay4.31[1]Doxorubicin1.25
Compound B MDA-MB-468 (Breast)MTT Assay< 30[2]Taxol< 0.1
MCF-7 (Breast)MTT Assay< 128[2]Taxol< 0.1
HeLa (Cervical)MTT Assay< 360[2]Taxol< 0.1
Compound C A549 (Lung)Not SpecifiedNot SpecifiedCisplatinNot Specified

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Carbonic Anhydrase Inhibition Profile of Representative Sulfonamide Derivatives

Compound IDIsoformAssay TypeKᵢ (nM)Reference CompoundReference Kᵢ (nM)
Compound D hCA IStopped-flow CO₂ hydration250Acetazolamide (AAZ)250
hCA IIStopped-flow CO₂ hydration12Acetazolamide (AAZ)12
hCA IXStopped-flow CO₂ hydration25Acetazolamide (AAZ)25
hCA XIIStopped-flow CO₂ hydration5.8[3]Acetazolamide (AAZ)5.7
Compound E hCA IINot SpecifiedIC50 lower than AAZAcetazolamide (AAZ)Not Specified
Compound F hCA IINot SpecifiedIC50 lower than AAZAcetazolamide (AAZ)Not Specified

Kᵢ (inhibition constant) values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of biological assays. Below are outlines for key experiments.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Protocol Outline:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test compounds and incubate for 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.[2]

  • Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

Enzyme Inhibition: Carbonic Anhydrase Assay

A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[4]

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the purified carbonic anhydrase isoform, the test compound at various concentrations, and the CO₂ substrate.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor solution to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with the CO₂ substrate solution in a stopped-flow instrument.

  • Signal Monitoring: Monitor the change in pH or an indicator signal over time as the CO₂ is hydrated.

  • Data Analysis: Determine the initial reaction rates at different inhibitor concentrations and calculate the Kᵢ value using appropriate kinetic models.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the biological evaluation of sulfonamide derivatives.

anticancer_mechanism cluster_cell Cancer Cell Sulfonamide Sulfonamide Receptor Receptor Sulfonamide->Receptor Binds to Microtubule_Assembly Microtubule Assembly Sulfonamide->Microtubule_Assembly Disrupts Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Inhibits Cell_Cycle_Progression Cell Cycle Progression Signaling_Cascade->Cell_Cycle_Progression Blocks Apoptosis Apoptosis Microtubule_Assembly->Apoptosis Induces Cell_Cycle_Progression->Apoptosis Induces

Caption: Potential anticancer mechanisms of action for sulfonamide derivatives.

assay_workflow Start Compound Synthesis (4-Methoxyphenylsulfamoyl chloride derivative) Primary_Screening Primary Screening (e.g., MTT Assay on multiple cell lines) Start->Primary_Screening Dose_Response Dose-Response Studies (Determine IC50 values) Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Carbonic Anhydrase Inhibition) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for the biological validation of novel compounds.

ca_inhibition Carbonic_Anhydrase Carbonic Anhydrase (e.g., hCA II, IX) Product H⁺ + HCO₃⁻ Carbonic_Anhydrase->Product Catalyzes Substrate CO₂ + H₂O Substrate->Carbonic_Anhydrase Binds to active site Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->Carbonic_Anhydrase Competitively Inhibits

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion

The biological validation of compounds synthesized from this compound requires a systematic approach involving a panel of well-characterized in vitro assays. By comparing the performance of novel derivatives against established benchmarks and utilizing detailed, reproducible protocols, researchers can effectively assess their therapeutic potential. The provided data, protocols, and visualizations serve as a foundational guide for these critical validation studies. Further investigations into the specific signaling pathways modulated by these novel compounds will be essential for their advancement as clinical candidates.

References

A Comparative Analysis of 4-Methoxyphenylsulfamoyl Chloride and Its Alternatives for Amine Protection in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry and drug development, the strategic protection and deprotection of functional groups are paramount. For the protection of amines, sulfonyl chlorides are a widely utilized class of reagents, forming stable sulfonamides that are resilient to a variety of reaction conditions. This guide provides a comparative cost and performance analysis of 4-Methoxyphenylsulfamoyl chloride and its common alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate reagent for their specific needs.

Cost Comparison of Sulfonyl Chlorides

The selection of a protecting group is often influenced by budgetary considerations, especially for large-scale synthesis. The following table summarizes the approximate cost of this compound and its alternatives from various chemical suppliers. Prices are subject to change and may vary based on purity, quantity, and supplier. To facilitate a standardized comparison, the price per gram has been calculated for the smallest commonly available quantities.

ReagentSupplierQuantityPrice (USD)Price per Gram (USD)
This compound TCI25 g~$31.00~$1.24
Alfa Aesar25 g~$43.00~$1.72
Sigma-Aldrich5 g~$24.00~$4.80
4-Toluenesulfonyl chloride (Ts-Cl) Sigma-Aldrich250 g~$80.00~$0.32
Oakwood Chemical100 g~$20.00~$0.20
Thermo Fisher Scientific25 g~$37.00~$1.48
Dansyl chloride Thermo Fisher Scientific1 g~$73.10~$73.10
Sigma-Aldrich1 g~$85.60~$85.60
2-Naphthalenesulfonyl chloride TCI25 g~$25.00~$1.00
Oakwood Chemical100 g~$101.75~$1.02

Note: Prices are approximate and were retrieved in late 2025. They are intended for comparative purposes only.

Performance and Application Analysis

The ideal sulfonyl chloride for amine protection depends on the specific requirements of the synthetic route, including the stability of the protecting group to various reagents and the conditions required for its removal.

This compound (Mps-Cl): The methoxy group on the phenyl ring of Mps-Cl is electron-donating, which can influence the stability of the resulting sulfonamide. Deprotection of Mps-protected amines is typically achieved under acidic conditions.

4-Toluenesulfonyl chloride (Ts-Cl): Tosylates are one of the most commonly used protecting groups for amines due to their high stability.[1] The resulting sulfonamides are robust and can withstand a wide range of reaction conditions. However, this stability can also be a drawback, as deprotection often requires harsh conditions, such as strong acids or reducing agents, which may not be compatible with sensitive functional groups.[1]

Dansyl chloride: This reagent is primarily used for the fluorescent labeling of primary and secondary amines, peptides, and proteins.[2] The resulting dansyl amides are highly fluorescent, which is advantageous for detection and quantification in various analytical techniques, including HPLC and fluorescence microscopy.[2] While it can serve as a protecting group, its higher cost generally limits its use to applications where its fluorescent properties are essential.

2-Naphthalenesulfonyl chloride: Similar to tosyl chloride, 2-naphthalenesulfonyl chloride forms stable sulfonamides. It has been employed as a capping reagent for primary amines in the synthesis of selective histamine H3-receptor antagonists.[3] The larger aromatic system can sometimes offer different solubility properties compared to tosylates, which can be beneficial in certain synthetic schemes.

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide

This protocol describes a general method for the protection of a primary or secondary amine with a sulfonyl chloride.

Materials:

  • Amine (1.0 mmol)

  • Sulfonyl chloride (e.g., 4-Toluenesulfonyl chloride) (1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) (10 mL)

  • Tertiary amine base (e.g., triethylamine (Et₃N) or pyridine) (1.5 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the tertiary amine base (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow: Amine Protection

The following diagram illustrates the general workflow for the protection of an amine with a sulfonyl chloride.

AmineProtection Amine Amine (R-NH2) ReactionMixture Reaction Mixture Amine->ReactionMixture SulfonylChloride Sulfonyl Chloride (Ar-SO2Cl) SulfonylChloride->ReactionMixture Base Base (e.g., Et3N) Base->ReactionMixture Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->ReactionMixture Workup Aqueous Workup (Quench, Wash) ReactionMixture->Workup Reaction Completion Purification Purification (Chromatography/ Recrystallization) Workup->Purification Sulfonamide Protected Amine (R-NH-SO2Ar) Purification->Sulfonamide

General workflow for amine protection using a sulfonyl chloride.

Conclusion

The choice between this compound and its alternatives is a multifactorial decision that requires careful consideration of cost, the desired stability of the protected amine, and the conditions available for deprotection. For routine protection where high stability is required and harsh deprotection is tolerable, the cost-effective 4-Toluenesulfonyl chloride is an excellent choice. This compound and 2-Naphthalenesulfonyl chloride offer alternatives with potentially different deprotection profiles and physical properties. Dansyl chloride, while an effective protecting group, is best reserved for applications where its fluorescent properties can be leveraged for analytical purposes. By understanding the trade-offs between these reagents, researchers can optimize their synthetic strategies for efficiency and cost-effectiveness.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methoxyphenylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 4-Methoxyphenylsulfamoyl chloride is paramount for ensuring laboratory safety and environmental compliance. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and reacts with water to release toxic hydrogen chloride gas.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.[3]

  • Body Protection: A chemical-resistant lab coat or apron is essential.[3]

  • Respiratory Protection: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[3]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing.[3]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.

  • Small Spills: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[3] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and follow your institution's hazardous chemical cleanup procedures.

  • Neutralization of Residue: After the bulk of the spill has been absorbed, the area can be carefully neutralized with a sodium bicarbonate solution to address any remaining acidic hydrolysis products.[3]

Disposal Procedures for this compound

Disposal of this compound must comply with all federal, state, and local regulations.[3] The primary methods of disposal are through an approved hazardous waste disposal facility or by chemical neutralization of small quantities in the laboratory prior to disposal.

ParameterGuidelineCitation
Primary Disposal Method Approved hazardous waste disposal plant[1][3]
Container Disposal Do not reuse containers; dispose of as unused product[3]
Environmental Precautions Do not allow the product to enter drains, waterways, or soil[3]
Incompatible Materials Water, bases, strong oxidizing agents, amines, alcohols[1]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container[3]

Laboratory-Scale Chemical Neutralization Protocol

For small quantities of this compound, chemical neutralization can be performed to convert it into a less hazardous substance before final disposal. This procedure should be carried out in a fume hood with appropriate PPE.

Principle: this compound is hydrolyzed by a basic solution to form the more stable and less reactive sodium 4-methoxyphenylsulfonate and sodium chloride.

Materials:

  • This compound

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a fume hood, place a beaker containing a 2.5 M sodium hydroxide solution on a stir plate. The amount of NaOH solution should be in molar excess relative to the this compound to be neutralized.

  • Slow Addition: While stirring the sodium hydroxide solution, slowly and carefully add the this compound in small portions. The reaction is exothermic, so a cooling ice bath may be necessary to control the temperature.

  • Reaction: Continue stirring the mixture until all the this compound has dissolved and reacted.

  • Neutralization Check: Once the reaction is complete, check the pH of the solution. It should be basic.

  • Final pH Adjustment: Carefully neutralize the resulting solution to a pH between 5.5 and 9.0 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).[6]

  • Final Disposal: The final neutralized solution can be disposed of down the drain with a copious amount of water, in accordance with local regulations.[6]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Fume Hood start Start with 2.5M NaOH Solution add_reagent Slowly Add This compound start->add_reagent react Stir Until Reaction is Complete add_reagent->react check_ph Check pH (Should be Basic) react->check_ph neutralize Neutralize to pH 5.5-9.0 with Dilute Acid check_ph->neutralize dispose Dispose Down Drain with Copious Water (Check Local Regulations) neutralize->dispose

Caption: Workflow for the chemical neutralization of this compound.

References

Personal protective equipment for handling 4-Methoxyphenylsulfamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety, handling, and disposal information for 4-Methoxyphenylsulfamoyl chloride (CAS No. 98-68-0), a corrosive and moisture-sensitive compound. Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled, and contact with water liberates toxic gas.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety goggles with side protection, and a face shield.[4][5]To protect against splashes and vapors that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] Gloves should be inspected before use and changed immediately upon contamination.[4]To prevent skin contact, which can result in severe burns.[2]
Body Protection A laboratory coat, buttoned, and additional protective clothing as needed to prevent skin exposure.[4][5]To protect the skin from accidental splashes and spills.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[4][7] If ventilation is inadequate, a NIOSH-approved respirator is required.[6][7]To avoid inhalation of harmful dust, fumes, or vapors.[4]
Footwear Closed-toe shoes.[4]To protect feet from spills.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[1][4] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.[1][3]

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe in dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling the substance.[1][4]

  • Keep the container tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7][8]

  • Keep the container tightly closed and protect from moisture, as the substance is moisture-sensitive.[1][7]

  • Recommended storage is often refrigerated.[1]

  • Store away from incompatible materials such as bases, water, strong oxidizing agents, and amines.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not mix with other waste.

  • Contaminated Materials: Any PPE or other materials that have come into contact with this compound should be considered hazardous waste and disposed of accordingly. Place these materials in a suitable, labeled container for disposal.[4]

  • Containers: Handle uncleaned containers as you would the product itself.

Accidental Release Measures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Section 1.

  • Prevent the spill from entering drains or waterways.[4]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.[3]

  • Absorb liquid spills with an inert material and place it in a disposal container.[4]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_reaction Perform Reaction Under Inert Atmosphere handle_weigh->handle_reaction cleanup_quench Quench Reaction and Glassware handle_reaction->cleanup_quench emergency_spill Follow Spill Protocol handle_reaction->emergency_spill emergency_exposure Administer First Aid handle_reaction->emergency_exposure emergency_fire Use Appropriate Extinguisher handle_reaction->emergency_fire cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.